tremacamra
Description
Properties
CAS No. |
155576-45-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of tremacamra
An extensive search for "tremacamra" has yielded no results for a drug or therapeutic agent with this name in publicly available scientific literature, clinical trial databases, or pharmaceutical industry resources.
This suggests several possibilities:
-
Novelty: this compound may be a very new or preclinical compound that has not yet been disclosed in public forums.
-
Proprietary Designation: The name could be an internal codename or a designation that has not been released publicly.
-
Alternative Nomenclature: The compound may be more commonly known by a different chemical name, generic name, or brand name.
-
Spelling: There may be a typographical error in the name provided.
Without any identifiable information on "this compound," it is not possible to provide an in-depth technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
If you have an alternative name, a chemical identifier (such as a CAS number), or the name of the sponsoring company or research institution, please provide it so that a new search can be initiated.
Tremacamra: A Soluble ICAM-1 Receptor Decoy for Rhinovirus Infections
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tremacamra, a recombinant soluble form of the Intercellular Adhesion Molecule-1 (ICAM-1), represents a novel therapeutic approach for the mitigation of rhinovirus-induced common colds. By acting as a decoy receptor, this compound competitively inhibits the binding of rhinovirus particles to host epithelial cells, a critical step in the viral infection lifecycle. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data from clinical trials, and detailed experimental methodologies. Visualized signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its function and evaluation.
Introduction
The common cold, predominantly caused by rhinoviruses, remains a significant burden on public health and the economy. Rhinoviruses gain entry into host cells by binding to ICAM-1, a transmembrane glycoprotein expressed on the surface of various cells, including nasal epithelial cells.[1] The strategic development of a soluble form of ICAM-1, known as this compound, offers a competitive antagonist to this interaction. This whitepaper delves into the core scientific principles and data supporting this compound as a viable anti-rhinoviral agent.
Mechanism of Action: Competitive Inhibition of Viral Entry
This compound's primary mechanism of action is competitive inhibition.[2] As a soluble version of the ICAM-1 receptor, it circulates in the nasal passages and presents a high-affinity binding target for rhinovirus particles. By binding to the virus, this compound effectively blocks the viral canyon, the site responsible for attachment to the cellular ICAM-1 receptor.[1] This preventative binding step curtails the virus's ability to infect host cells, thereby disrupting the infection cascade at its earliest stage.
Beyond simple competitive binding, studies on soluble ICAM-1 have revealed a more complex interaction with the rhinovirus. The binding of soluble ICAM-1 can induce conformational changes in the viral capsid, which may interfere with subsequent uncoating steps necessary for the release of the viral genome into the host cell.[3][4]
Quantitative Efficacy Data
Clinical trials involving human volunteers have provided significant quantitative data on the efficacy of this compound in reducing the severity of experimental rhinovirus infections. The pooled results from four randomized, double-blind, placebo-controlled trials are summarized below.[2][5]
| Efficacy Endpoint | Placebo Group | This compound Group | P-Value |
| Total Symptom Score (± 95% CI) | 17.6 (± 2.7) | 9.6 (± 2.9) | < .001 |
| Proportion of Clinical Colds (n/N, % ± 9%) | 64/96 (67% ± 9%) | 36/81 (44% ± 11%) | < .001 |
| Nasal Mucus Weight (g ± 95% CI) | 32.9 (± 8.8) | 14.5 (± 9.4) | < .001 |
| Infection Rate (n/N, %) | 88/96 (92%) | 69/81 (85%) | .19 |
CI: Confidence Interval
The data clearly indicates that while this compound did not significantly reduce the overall infection rate, it markedly attenuated the clinical manifestations of the common cold.
Experimental Protocols
The efficacy of this compound was evaluated in a series of well-controlled clinical trials involving healthy adult volunteers. A detailed methodology was employed to ensure the robustness of the findings.
Study Design
Four randomized, double-blind, placebo-controlled trials were conducted.[5] A total of 198 subjects were randomized to receive either this compound or a placebo. Of these, 177 were included in the final efficacy analysis.[5]
Participant Selection
Healthy volunteers between the ages of 18 and 60 were recruited. A key inclusion criterion was a low pre-existing antibody titer (1:4 or less) to the challenge virus, rhinovirus type 39, to ensure susceptibility to infection.[5]
Intervention and Viral Challenge
Participants were isolated in a hotel setting to prevent confounding infections.[5] this compound or a placebo was administered intranasally. The dosing regimen consisted of six doses administered at three-hour intervals daily for seven days.[2][5] Each dose of active treatment delivered 367 µg of this compound per nostril, totaling 4.4 mg per day.[5]
The viral challenge was performed with rhinovirus type 39. Treatment was initiated either 7 hours before viral inoculation (pre-inoculation) or 12 hours after (post-inoculation).[5]
Outcome Measures
The primary outcome measures were designed to assess both the rate of infection and the severity of illness.
-
Infection Determination: Infection was confirmed by two primary methods:
-
Virus Isolation: Nasal washings were collected and cultured in sensitive cell lines, such as human embryo lung fibroblasts (e.g., MRC-5) or Ohio HeLa cells, to detect the presence of viable rhinovirus.[6]
-
Seroconversion: Blood samples were collected at baseline and after the study period to measure changes in neutralizing antibody titers against rhinovirus type 39. A significant increase in antibody levels indicated an immune response to the infection.[5]
-
-
Illness Assessment: The severity of the resulting illness was quantified through:
-
Symptom Scores: Participants recorded the severity of common cold symptoms (e.g., sneezing, nasal discharge, sore throat) daily.[7]
-
Clinical Colds: A predefined set of criteria based on symptom scores was used to classify whether a participant developed a clinical cold.[5]
-
Nasal Mucus Weight: Participants were provided with pre-weighed tissues to collect and weigh their nasal discharge, providing an objective measure of rhinorrhea.[7]
-
ICAM-1 Signaling Context
While this compound's primary role is as a decoy receptor, understanding the cellular signaling pathways initiated by ICAM-1 provides a broader context for its therapeutic intervention. ICAM-1 is not merely a passive docking site; its engagement by ligands, including leukocytes and rhinoviruses, can trigger intracellular signaling cascades. These pathways can influence inflammatory responses and endothelial barrier function.[8] Key signaling molecules downstream of ICAM-1 ligation include Rho-GTPases, Src kinase, and MAP kinases.[8] By preventing the initial binding of rhinovirus to cellular ICAM-1, this compound may also preclude the activation of these pro-inflammatory signaling pathways.
Conclusion
This compound has demonstrated statistically significant efficacy in reducing the severity of symptoms associated with experimental rhinovirus infections. Its mechanism as a soluble decoy receptor for ICAM-1 is well-supported by both in vitro and clinical data. The detailed experimental protocols outlined in this document provide a framework for the continued investigation and development of this and similar antiviral strategies. For researchers and drug development professionals, this compound serves as a compelling case study in the rational design of biologics for infectious diseases. Further research may explore its utility in broader patient populations and against a wider range of rhinovirus serotypes.
References
- 1. Purdue finding may snuff out the sniffles [purdue.edu]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. Mechanisms of receptor-mediated rhinovirus neutralization defined by two soluble forms of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway of rhinovirus disruption by soluble intercellular adhesion molecule 1 (ICAM-1): an intermediate in which ICAM-1 is bound and RNA is released - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Diagnosis of Rhinoviruses Infection, Rhinovirus Diagnosis [virology-online.com]
- 7. | BioWorld [bioworld.com]
- 8. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Tremacamra: A Soluble ICAM-1 Receptor Decoy for Rhinovirus Infection Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of tremacamra, a recombinant soluble form of Intercellular Adhesion Molecule-1 (ICAM-1), for its application in human rhinovirus (HRV) infection research. It details the mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.
Introduction
Human rhinoviruses are the most frequent cause of the common cold and are a major trigger of exacerbations in chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] With over 160 serotypes, vaccine development has been challenging, creating a significant need for effective antiviral therapies.[4][5] The vast majority of HRV serotypes (the "major group") utilize a single cellular receptor, ICAM-1, to gain entry into host cells.[6][7] This shared dependency on ICAM-1 presents a compelling target for a broad-spectrum anti-rhinoviral agent.
This compound (formerly BIRR 4) is a recombinant soluble version of the extracellular domain of ICAM-1.[8] It is designed to act as a high-affinity decoy receptor, competitively binding to rhinoviruses in the nasal passages and preventing their attachment to host cells. This guide explores the foundational research and clinical evidence supporting this compound as a potential therapeutic agent against rhinovirus infections.
Mechanism of Action: Competitive Inhibition of Viral Attachment
The primary mechanism of action of this compound is competitive inhibition.[4] By mimicking the natural cellular receptor, it effectively neutralizes the virus before it can initiate infection.
-
Rhinovirus Attachment: Major group rhinoviruses have a canyon-like structure on their surface that specifically binds to the first extracellular domain of the ICAM-1 receptor on respiratory epithelial cells.[6][9]
-
This compound as a Decoy: this compound, as a soluble form of ICAM-1, presents this same binding site to the virus.[8] When administered intranasally, it saturates the viral canyons, physically blocking the virus from attaching to the ICAM-1 receptors on the cell surface.
-
Prevention of Entry: This binding prevents the initial step of infection, thereby inhibiting viral entry, uncoating, and subsequent replication within the host cell.[10][11] Studies have shown that the presence of soluble ICAM-1 is most effective early in the infection cycle, specifically during the virus absorption period.[10]
Below is a diagram illustrating the signaling and entry pathway of major group rhinoviruses and the inhibitory action of this compound.
Caption: Rhinovirus attachment and entry pathway and its inhibition by this compound.
Preclinical Data: In Vitro Efficacy
In vitro studies have demonstrated the ability of soluble ICAM-1 to inhibit the cytopathic effects of a range of major group rhinovirus serotypes. The 50% effective concentrations (EC50s) vary by serotype and the cell line used in the assay.
| Rhinovirus Serotype | Cell Line | EC50 (µg/mL) |
| HRV-39 | Human Adenoid Explants | Concentration-dependent inhibition |
| HRV-39 | (Cell Line Unspecified) | 0.5 |
| Representative HRVs (10 serotypes) | (Cell Line Unspecified) | 0.1 - 7.9 |
| Major Group Serotypes | HeLa Cells | > 32 |
| Table 1: In Vitro Antiviral Activity of Soluble ICAM-1 Against Rhinovirus Serotypes.[10] |
These data indicate that soluble ICAM-1 is a potent inhibitor of major group rhinovirus replication in relevant human tissue models, although efficacy can be cell-type dependent.[10]
Clinical Data: Experimental Rhinovirus Infection
A significant body of clinical evidence for this compound comes from a series of randomized, double-blind, placebo-controlled trials in human volunteers.[8] In these studies, healthy adult volunteers were intranasally inoculated with HRV type 39.
| Outcome Measure | Placebo Group (n=96) | This compound Group (n=81) | P-Value |
| Proportion of Clinical Colds | 67% (64/96) | 44% (36/81) | < .001 |
| Total Symptom Score (mean ± 95% CI) | 17.6 ± 2.7 | 9.6 ± 2.9 | < .001 |
| Nasal Mucus Weight (g, mean ± 95% CI) | 32.9 ± 8.8 | 14.5 ± 9.4 | < .001 |
| Infection Rate | 92% (88/96) | 85% (69/81) | .19 |
| Table 2: Efficacy of Intranasal this compound in Experimental Rhinovirus 39 Infection.[4][8] |
The results demonstrate that while this compound did not significantly prevent infection, it markedly reduced the severity of clinical illness.[8] The treatment was well-tolerated, with no evidence of systemic absorption or interference with the development of a natural neutralizing antibody response.[4][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core protocols used in the evaluation of this compound.
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)
This protocol is a generalized method based on standard virological assays used to determine the EC50 of an antiviral compound.
-
Cell Culture: Plate a suitable host cell line (e.g., HeLa cells or primary human respiratory epithelial cells) in 96-well microtiter plates and grow to confluence.[10][12]
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Pre-incubate a known titer of a major group rhinovirus serotype with the various concentrations of this compound for 1 hour at room temperature.
-
Assay: Remove growth medium from the confluent cell monolayers and add the virus-tremacamra mixtures. Also include virus-only (positive control) and media-only (negative control) wells.
-
Incubation: Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days, or until the cytopathic effect (CPE) is complete in the positive control wells.
-
Quantification: Assess CPE visually by microscopy. Alternatively, stain the cells with a crystal violet solution, which stains viable cells. The intensity of the stain is inversely proportional to the CPE.
-
Data Analysis: Determine the drug concentration that inhibits CPE by 50% (EC50) relative to the virus control by plotting the percentage of CPE inhibition against the drug concentration.
Human Experimental Infection Model
This protocol outlines the key steps in the clinical evaluation of this compound in healthy volunteers.
Caption: Workflow for a human experimental rhinovirus infection study.
Key Methodologies:
-
Subject Selection: Healthy adult volunteers (18-60 years) with low pre-existing neutralizing antibody titers (≤1:4) to the challenge virus (HRV-39) are selected.[8]
-
Treatment Administration: this compound (e.g., 367 µg per nostril) or a matching placebo is administered intranasally six times per day at 3-hour intervals for 7 days.[8]
-
Viral Challenge: Subjects are inoculated intranasally with a standardized dose of rhinovirus type 39.[8]
-
Symptom Assessment: Subjects record the severity of 8 symptoms (sneezing, rhinorrhea, nasal obstruction, sore throat, cough, headache, malaise, chilliness) on a scale (e.g., 0=absent to 3=severe). The daily sum constitutes the Jackson score.[8][13][14]
-
Nasal Mucus Weight: Participants are provided with pre-weighed packets of tissues to collect all nasal secretions. The packets are re-weighed to determine the total mucus weight.[5][8]
-
Viral Load Quantification: Nasal lavage samples are collected daily. Viral titers are quantified using standard virological techniques such as quantitative reverse transcription PCR (qRT-PCR) to determine viral RNA copies or by tissue culture infectious dose (TCID50) assays.[8][15][16]
Conclusion
This compound represents a targeted antiviral strategy that leverages a fundamental aspect of rhinovirus biology—its reliance on the ICAM-1 receptor. By acting as a competitive decoy, it effectively neutralizes the virus in the nasal passages. Preclinical data confirm its in vitro activity against multiple serotypes, and a key clinical trial has demonstrated its ability to significantly reduce the severity of cold symptoms in an experimental infection model without impairing the natural immune response.[8][10] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers interested in exploring soluble receptor decoys as a therapeutic modality for rhinovirus infections and other respiratory viruses. Further research will be required to determine its clinical utility in natural infection settings and against a broader range of rhinovirus serotypes.[4][8]
References
- 1. Experimental Rhinovirus Infection as a Human Model of Chronic Obstructive Pulmonary Disease Exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental rhinovirus infection in COPD: Implications for antiviral therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Antiviral Therapeutic Studies for Human Rhinovirus Infections [pubmed.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. | BioWorld [bioworld.com]
- 6. A cell adhesion molecule, ICAM-1, is the major surface receptor for rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Rhinovirus and Innate Immune Function of Airway Epithelium [frontiersin.org]
- 8. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhinovirus - Wikipedia [en.wikipedia.org]
- 10. In vitro studies of the antirhinovirus activity of soluble intercellular adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of receptor-mediated rhinovirus neutralization defined by two soluble forms of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Anti-Human ICAM-1 Antibody Inhibits Rhinovirus-Induced Exacerbations of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessment of Infection and Colds - The Common Cold Project - Carnegie Mellon University [cmu.edu]
- 15. Critical Analysis of Rhinovirus RNA Load Quantification by Real-Time Reverse Transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of viral load in individuals with and without asthma during infections with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Tremacamra: A Soluble ICAM-1 Decoy Receptor for Rhinovirus Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and clinical data available for tremacamra, a soluble recombinant form of the Intercellular Adhesion Molecule-1 (ICAM-1). This compound was developed as an antiviral agent targeting the major group of human rhinoviruses (HRV), the primary causative agents of the common cold. This document details the molecular structure of this compound, its mechanism of action, available quantitative data from clinical and preclinical studies, and relevant experimental methodologies.
Molecular Structure of this compound
This compound is a soluble glycoprotein that corresponds to the extracellular domain of human Intercellular Adhesion Molecule-1 (ICAM-1). It is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells.[1] The primary amino acid sequence of human ICAM-1, and therefore the protein backbone of this compound, is well-established.
Amino Acid Sequence
The canonical sequence of human ICAM-1 consists of 532 amino acids. This compound, as a soluble form, comprises the extracellular portion of this protein. The full amino acid sequence of the human ICAM-1 protein is provided below, based on the UniProt entry P05362.
Glycosylation
ICAM-1 is a heavily glycosylated protein, and this post-translational modification is critical for its proper folding, stability, and function. The human ICAM-1 sequence contains eight potential N-linked glycosylation sites. While the precise glycan structures at each site on the this compound molecule are not publicly detailed, it is understood that being produced in CHO cells results in complex-type N-glycans. The presence and nature of these glycans are crucial for the solubility and biological activity of the molecule.
Three-Dimensional Structure
As of the latest available information, a specific PDB (Protein Data Bank) entry for the full-length soluble this compound molecule has not been deposited. However, the structures of individual or paired immunoglobulin-like domains of ICAM-1 have been determined, providing insight into the overall fold and the rhinovirus binding site. The extracellular portion of ICAM-1 consists of five immunoglobulin-like domains (D1-D5). The binding site for the major group of human rhinoviruses is located on the first N-terminal domain (D1).
Mechanism of Action
This compound functions as a competitive antagonist of the natural cell surface receptor for the major group of human rhinoviruses.
Rhinovirus Entry and the Role of ICAM-1
The majority of human rhinovirus serotypes initiate infection by binding to ICAM-1 expressed on the surface of respiratory epithelial cells. This interaction facilitates the entry of the virus into the host cell, leading to viral replication and the subsequent symptoms of the common cold.
Decoy Receptor Activity
This compound, as a soluble form of the ICAM-1 extracellular domain, acts as a "decoy receptor." When administered, it circulates in the nasal passages and binds to rhinovirus particles before they can attach to the ICAM-1 on the host cells. This binding neutralizes the virus, preventing it from initiating an infection.
The signaling pathway for rhinovirus infection and the inhibitory action of this compound can be visualized as follows:
Caption: Mechanism of action of this compound as a decoy receptor for rhinovirus.
Quantitative Data
Binding Affinity
Preclinical studies using surface plasmon resonance have quantified the binding of soluble ICAM-1 to human rhinovirus 3 (HRV3). These studies revealed two classes of binding sites on the virus.
| Parameter | High-Affinity Site | Low-Affinity Site |
| Association Rate Constant (kon) | 2450 ± 300 M-1s-1 | 134 ± 11 M-1s-1 |
| Dissociation Rate Constant (koff) | 1.7 ± 0.1 x 10-3 s-1 | 1.7 ± 0.1 x 10-3 s-1 |
| Dissociation Constant (Kd) | 0.7 ± 0.1 µM | 12.5 ± 1.2 µM |
Table 1: Binding kinetics of soluble ICAM-1 to Human Rhinovirus 3.
Clinical Efficacy
A significant clinical trial investigated the efficacy of intranasally administered this compound in preventing experimental rhinovirus colds.[2] The study involved healthy volunteers challenged with rhinovirus type 39.[2] The results are summarized below.
| Outcome Measure | Placebo Group (n=96) | This compound Group (n=81) | P-value |
| Total Symptom Score (± 95% CI) | 17.6 (± 2.7) | 9.6 (± 2.9) | < .001 |
| Proportion of Clinical Colds (%) | 67% | 44% | < .001 |
| Nasal Mucus Weight (g, ± 95% CI) | 32.9 (± 8.8) | 14.5 (± 9.4) | < .001 |
Table 2: Efficacy of this compound in an experimental rhinovirus infection model.[2]
Experimental Protocols
Detailed proprietary protocols for the industrial production of this compound and its specific clinical trial are not publicly available. However, based on published literature, generalized methodologies can be outlined.
Recombinant Production of Soluble ICAM-1 (Generalized)
A general workflow for the production of a recombinant soluble protein like this compound in CHO cells is as follows:
Caption: Generalized workflow for recombinant protein production in CHO cells.
-
Vector Construction: The cDNA encoding the extracellular domain of human ICAM-1 is cloned into a mammalian expression vector.
-
Cell Culture and Transfection: Chinese hamster ovary (CHO) cells are cultured and transfected with the expression vector.
-
Selection and Amplification: Stably transfected cells are selected using a selectable marker, and high-producing clones may be isolated.
-
Large-Scale Culture: The selected CHO cell line is grown in large-scale bioreactors to produce the recombinant protein, which is secreted into the culture medium.
-
Purification: The soluble ICAM-1 is purified from the cell culture supernatant using a series of chromatography steps, such as affinity chromatography, ion exchange, and size exclusion chromatography.
-
Quality Control: The final product is subjected to rigorous quality control to ensure purity, identity, and potency.
Rhinovirus Neutralization Assay (Generalized)
This assay is used to determine the ability of a compound like this compound to inhibit the infectivity of a rhinovirus.
Caption: Workflow for a typical rhinovirus neutralization assay.
-
Cell Preparation: A monolayer of a susceptible cell line (e.g., HeLa cells) is prepared in a multi-well plate.
-
Compound Dilution: A serial dilution of this compound is prepared.
-
Virus-Compound Incubation: A known amount of rhinovirus is incubated with the different concentrations of this compound.
-
Infection: The cell monolayers are infected with the virus-tremacamra mixtures.
-
Incubation: The plates are incubated for a period of time to allow for viral replication.
-
Assessment: The degree of viral-induced cytopathic effect (CPE) is assessed, or a quantitative method such as a cell viability assay is used.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the viral CPE (the IC50) is calculated.
Clinical Trial Methodology (Summary from Turner et al., 1999)
The pivotal clinical trial for this compound followed a rigorous design to assess its efficacy.[2]
-
Study Design: Four randomized, double-blind, placebo-controlled trials were conducted.[2]
-
Participants: Healthy adult volunteers with low antibody titers to the challenge virus were enrolled.[2]
-
Intervention: this compound or a placebo was administered intranasally.[2] Dosing was 367 µg per nostril, six times a day for seven days, totaling 4.4 mg/day.[2] Treatment was initiated either 7 hours before or 12 hours after viral challenge.[2]
-
Challenge: Participants were inoculated with rhinovirus type 39.[2]
-
Outcome Measures: The primary outcomes were the rate of infection (determined by viral isolation and seroconversion), total symptom scores, the proportion of participants developing a clinical cold, and the weight of nasal secretions.[2]
Conclusion
This compound represents a targeted antiviral strategy that leverages a deep understanding of the molecular interactions between human rhinoviruses and their host cell receptor. By acting as a soluble decoy receptor, it effectively neutralizes the virus before it can initiate infection. The available clinical data demonstrates a significant reduction in the severity of experimental rhinovirus infections. While further development of this compound did not proceed to a commercial product, the data and methodologies associated with its study provide a valuable framework for the development of future antiviral therapies targeting viral entry.
References
- 1. Kinetics and thermodynamics of virus binding to receptor. Studies with rhinovirus, intercellular adhesion molecule-1 (ICAM-1), and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of Tremacamra: A Soluble ICAM-1 for Rhinovirus Infections
Tremacamra, a recombinant soluble form of the Intercellular Adhesion Molecule-1 (ICAM-1), emerged as a novel therapeutic approach for combating the common cold, which is predominantly caused by rhinoviruses.[1] This technical guide provides an in-depth overview of the history of this compound's development, its mechanism of action, and the key clinical findings that have defined its potential.
Mechanism of Action: A Decoy Receptor Strategy
The vast majority of human rhinovirus serotypes utilize the Intercellular Adhesion Molecule-1 (ICAM-1) as their primary cellular receptor for entry into host cells.[2] this compound, also formerly known as BIRR 4, is a soluble version of this receptor.[3] Its therapeutic action is based on a competitive inhibition strategy. By introducing a soluble form of the receptor, this compound acts as a decoy, binding to rhinoviruses in the nasal passages before they can attach to the ICAM-1 receptors on the surface of nasal epithelial cells. This blockage of the initial virus-cell interaction is the critical step in preventing infection.[1][2]
Studies have explored different soluble forms of ICAM-1, including a full extracellular version, tICAM(453), and a truncated form containing the two N-terminal domains, tICAM(185), where the primary virus binding site is located.[2] While tICAM(185) directly competes for the receptor binding site on the virus, tICAM(453) appears to also interfere with later stages of viral entry or uncoating.[2] The binding of soluble ICAM-1 to the rhinovirus can lead to the release of the viral RNA and the VP4 subunit, effectively neutralizing the virus.[2][4]
Clinical Development: A Landmark 1996 Trial
The primary clinical investigation into the efficacy of this compound was a series of four randomized, double-blind, placebo-controlled trials conducted in January to March of 1996.[3] These studies aimed to assess the safety and efficacy of intranasally administered this compound in preventing experimental rhinovirus colds in healthy adult volunteers.[3]
A total of 198 healthy adult volunteers aged 18 to 60 with a low antibody titer to the challenge virus were enrolled.[3] Of these, 177 were included in the final efficacy analysis.[1][3] Participants were randomly assigned to receive either this compound or a placebo. The treatment was administered intranasally in six doses at three-hour intervals daily for seven days.[1][3] Each dose of this compound consisted of 367 micrograms per nostril, totaling a daily dose of 4.4 milligrams.[3]
The study design included both pre-inoculation and post-inoculation treatment arms. In the pre-inoculation studies, treatment began 7 hours before subjects were challenged with rhinovirus type 39.[1][3] In the post-inoculation studies, treatment commenced 12 hours after the viral challenge.[1][3] The results from both treatment timing groups were ultimately pooled as no significant differences were observed between them.[1]
The pooled results from the 1996 trials demonstrated a significant reduction in the severity of cold symptoms in the group receiving this compound compared to the placebo group.[3] While the infection rates were not statistically different between the two groups, the clinical outcomes showed a clear benefit for the this compound-treated subjects.[1][3]
| Outcome Measure | Placebo Group (n=96) | This compound Group (n=81) | P-value |
| Infection Rate | 92% (88/96) | 85% (69/81) | .19 |
| Proportion of Clinical Colds | 67% (64/96) | 44% (36/81) | <.001 |
| Total Symptom Score (± 95% CI) | 17.6 (± 2.7) | 9.6 (± 2.9) | <.001 |
| Nasal Mucus Weight (g, ± 95% CI) | 32.9 (± 8.8) | 14.5 (± 9.4) | <.001 |
Data sourced from Turner RB et al., JAMA, 1999.[1][3]
Importantly, this compound was well-tolerated, with no significant adverse effects reported.[1][3] The treatment also did not interfere with the development of a natural neutralizing antibody response to the rhinovirus.[1][3]
Conclusion
The development of this compound represented a targeted and rational approach to antiviral therapy for the common cold. By leveraging the specific mechanism of rhinovirus attachment, this compound demonstrated a significant ability to reduce the clinical severity of rhinovirus infections in a well-controlled clinical trial setting. While further clinical development was needed to establish its broader utility, the historical data for this compound provides a valuable case study in the development of receptor-based antiviral agents.[3]
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. Mechanisms of receptor-mediated rhinovirus neutralization defined by two soluble forms of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway of rhinovirus disruption by soluble intercellular adhesion molecule 1 (ICAM-1): an intermediate in which ICAM-1 is bound and RNA is released - PMC [pmc.ncbi.nlm.nih.gov]
Tremacamra: A Soluble ICAM-1 Decoy Receptor for Viral Attachment Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tremacamra, a recombinant soluble form of the Intercellular Adhesion Molecule-1 (ICAM-1), represents a compelling therapeutic strategy for the inhibition of viral attachment, particularly for the major group of human rhinoviruses (HRVs), the primary causative agent of the common cold. By acting as a decoy receptor, this compound competitively binds to rhinoviruses, preventing their attachment to the host cell surface receptor, ICAM-1, a critical first step in the viral life cycle. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data from clinical trials, detailed protocols for key in vitro evaluation methods, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Viral attachment to host cells is a sine qua non for infection. For a vast number of viruses, this interaction is mediated by specific viral surface proteins binding to complementary receptors on the host cell membrane. The major group of human rhinoviruses, encompassing approximately 90% of all HRV serotypes, utilizes ICAM-1 as its primary cellular receptor.[1][2] ICAM-1, a member of the immunoglobulin superfamily, is a transmembrane glycoprotein expressed on various cell types, including the respiratory epithelium.
This compound has been developed as a biomimetic of the natural receptor, designed to intercept virions before they can engage with cellular ICAM-1. This guide delves into the technical specifics of this compound's role as a viral attachment inhibitor.
Mechanism of Action
The fundamental mechanism of action for this compound is competitive inhibition. As a soluble, truncated form of the ICAM-1 receptor, it retains the native binding site for rhinoviruses. When introduced into the nasal passages, this compound presents a high concentration of these binding sites, effectively "mopping up" virus particles and rendering them incapable of binding to the ICAM-1 expressed on the surface of respiratory epithelial cells. This blockade of the initial attachment phase of the viral life cycle prevents cellular entry and subsequent replication.
Signaling Pathway: Rhinovirus Attachment and Inhibition by this compound
The interaction between rhinovirus and ICAM-1 does not involve a classical signaling pathway in the host cell that is subverted for entry. Instead, it is a direct protein-protein binding event that facilitates viral entry. This compound disrupts this direct interaction.
Quantitative Data
The efficacy of this compound has been evaluated in randomized, double-blind, placebo-controlled clinical trials. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Clinical Efficacy of Intranasal this compound in Experimental Rhinovirus Infection
| Outcome Measure | Placebo Group (n=96) | This compound Group (n=81) | P-Value |
| Total Symptom Score (mean ± 95% CI) | 17.6 ± 2.7 | 9.6 ± 2.9 | < .001 |
| Proportion of Clinical Colds (%) | 67% (64/96) | 44% (36/81) | < .001 |
| Nasal Mucus Weight (g, mean ± 95% CI) | 32.9 ± 8.8 | 14.5 ± 9.4 | < .001 |
| Infection Rate (%) | 92% (88/96) | 85% (69/81) | .19 |
Data from a pooled analysis of four randomized, double-blind, placebo-controlled trials.[3]
Table 2: In Vitro Binding Kinetics of Soluble ICAM-1 to Rhinovirus (Representative Data)
While specific in vitro binding data for this compound is not publicly available, studies on soluble ICAM-1 binding to rhinovirus using surface plasmon resonance provide insight into the expected kinetic parameters.
| Parameter | Value |
| Association Rate Constant (k_on) | 2450 ± 300 M⁻¹s⁻¹ (high affinity site) |
| Dissociation Rate Constant (k_off) | 1.7 ± 0.1 x 10⁻³ s⁻¹ |
| Dissociation Constant (K_D) | 0.7 ± 0.1 µM (high affinity site) |
Representative data for soluble ICAM-1 binding to human rhinovirus serotype 3.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of viral attachment inhibitors like this compound.
Virus Neutralization Assay (Plaque Reduction Assay)
This assay determines the concentration of an inhibitor required to reduce the number of infectious virus particles.
Materials:
-
HeLa cells (or other susceptible cell line)
-
Human rhinovirus stock of known titer (e.g., HRV-14)
-
This compound (or test inhibitor)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose
-
Crystal Violet solution
Protocol:
-
Seed HeLa cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
In a separate plate, mix equal volumes of the diluted this compound and a standardized rhinovirus suspension (e.g., 100 plaque-forming units/100 µL).
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
Wash the confluent HeLa cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-inhibitor mixtures and incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose.
-
Incubate the plates at 33°C in a CO₂ incubator until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
ELISA-Based Viral Attachment Inhibition Assay
This assay quantifies the inhibition of virus binding to its receptor in a cell-free system.
Materials:
-
Recombinant human ICAM-1
-
Purified human rhinovirus
-
This compound (or test inhibitor)
-
Anti-rhinovirus primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plates
Protocol:
-
Coat a 96-well ELISA plate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 3% bovine serum albumin (BSA) in PBST for 1 hour at room temperature.
-
In a separate plate, pre-incubate a constant concentration of purified rhinovirus with serial dilutions of this compound for 1 hour at 37°C.
-
Add the virus-tremacamra mixtures to the ICAM-1 coated plate and incubate for 2 hours at 37°C.
-
Wash the plate thoroughly with PBST.
-
Add a specific anti-rhinovirus primary antibody and incubate for 1 hour at 37°C.
-
Wash the plate and add an HRP-conjugated secondary antibody, followed by incubation for 1 hour at 37°C.
-
Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm. The reduction in signal in the presence of this compound indicates inhibition of viral attachment.
Experimental Workflow: In Vitro Evaluation of this compound
Conclusion
This compound exemplifies a rational drug design approach, leveraging a deep understanding of virology at the molecular level. As a soluble decoy receptor, it effectively inhibits the attachment of the major group of rhinoviruses to their cellular target, ICAM-1. The quantitative data from clinical trials demonstrates a significant reduction in the severity of experimental rhinovirus infections. The detailed experimental protocols provided herein offer a framework for the continued in vitro characterization of this compound and other novel viral attachment inhibitors. The development of such host-receptor targeted antivirals holds promise for the management of a broad range of viral infections.
References
- 1. Expression of intercellular adhesion molecule-1 (ICAM-1) in nasal epithelial cells of atopic subjects: a mechanism for increased rhinovirus infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Human Rhinovirus Complexed with ICAM-1 Reveals the Dynamics of Receptor-Mediated Virus Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway of rhinovirus disruption by soluble intercellular adhesion molecule 1 (ICAM-1): an intermediate in which ICAM-1 is bound and RNA is released - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tremacamra: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tremacamra (formerly BIRR 4) is a recombinant soluble form of the Intercellular Adhesion Molecule-1 (ICAM-1), a cellular receptor utilized by the majority of human rhinovirus (HRV) serotypes for cell entry. By acting as a decoy receptor, this compound competitively inhibits the binding of rhinovirus to host cells, thereby preventing infection. This document provides a comprehensive technical guide to the preclinical data available for this compound, with a focus on its mechanism of action, in vitro efficacy, and the findings from a significant human experimental infection study. Due to the historical development of this compound and the inherent challenges of rhinovirus animal models, publicly available traditional preclinical animal efficacy and pharmacokinetic data are limited. This guide, therefore, centralizes the available in vitro data and the detailed methodology and outcomes of the key human clinical trial that assessed its preclinical viability.
Mechanism of Action
This compound's mechanism of action is rooted in competitive inhibition of viral attachment to the host cell. The vast majority of rhinovirus serotypes, the primary causative agent of the common cold, use the Intercellular Adhesion Molecule-1 (ICAM-1) as their receptor for entry into respiratory epithelial cells.[1][2] this compound is a soluble, recombinant form of ICAM-1, which acts as a decoy receptor, binding to rhinoviruses in the nasal passages before they can attach to the ICAM-1 on the surface of host cells.[1][2] This blockage of the initial stage of the viral lifecycle prevents infection.
In Vitro Studies
Studies on a soluble form of ICAM-1 (sICAM-1), the active component of this compound, have demonstrated its ability to inhibit the cytopathic effect of multiple rhinovirus serotypes.
Quantitative Data: In Vitro Efficacy
The following table summarizes the 50% effective concentrations (EC50s) of sICAM-1 against a panel of human rhinovirus (HRV) serotypes.
| HRV Serotype | EC50 (µg/mL) |
| 2 | 0.8 |
| 5 | 0.8 |
| 14 | 0.1 |
| 15 | 7.9 |
| 16 | 0.4 |
| 39 | 0.5 |
| 41 | 1.3 |
| 50 | 0.2 |
| 58 | 0.2 |
| 89 | 0.1 |
| Data from in vitro studies of soluble intercellular adhesion molecule-1. |
Experimental Protocols: In Vitro Assays
Inhibition of Cytopathic Effect: The antiviral activity of sICAM-1 was determined by its ability to inhibit the cytopathic effect of various HRV serotypes in cell culture. Human embryonic lung fibroblasts were typically used. Cells were seeded in microtiter plates and infected with a specific HRV serotype in the presence of varying concentrations of sICAM-1. After an incubation period, the plates were stained with crystal violet, and the concentration of sICAM-1 that protected 50% of the cells from the viral cytopathic effect (EC50) was determined.
Yield Reduction Assays: To confirm the inhibitory effect on viral replication, yield reduction assays were performed. Human adenoid explants were infected with HRV-39 in the presence or absence of sICAM-1. After an incubation period, the amount of progeny virus produced was quantified by titration on sensitive cell lines. The results demonstrated a concentration-dependent inhibition of viral replication by sICAM-1.
Human Experimental Infection Studies
In the absence of extensive traditional preclinical animal data, the primary source of efficacy and safety information for this compound comes from a randomized, double-blind, placebo-controlled trial in human volunteers experimentally infected with rhinovirus.[3]
Quantitative Data: Efficacy in Experimental Rhinovirus Infection
The following table summarizes the key efficacy endpoints from the pooled analysis of four studies involving intranasal administration of this compound.[3]
| Efficacy Endpoint | Placebo Group | This compound Group | P-value |
| Total Symptom Score (mean ± 95% CI) | 17.6 ± 2.7 | 9.6 ± 2.9 | <.001 |
| Proportion of Clinical Colds (%) | 67% (64/96) | 44% (36/81) | <.001 |
| Nasal Mucus Weight (g, mean ± 95% CI) | 32.9 ± 8.8 | 14.5 ± 9.4 | <.001 |
| Infection Rate (%) | 92% (88/96) | 85% (69/81) | .19 |
| Data from a randomized clinical trial of this compound for experimental rhinovirus infection.[3] |
Experimental Protocols: Human Rhinovirus Challenge Study
Study Design: Four randomized, double-blind, placebo-controlled trials were conducted. Healthy adult volunteers were randomized to receive either this compound or a placebo.[3]
Dosing and Administration: this compound was administered intranasally as either an inhaled solution or a powder. The dosage was 367 µg per nostril, given in 6 doses at 3-hour intervals daily for 7 days, totaling 4.4 mg/day.[3] Treatment was initiated either 7 hours before or 12 hours after inoculation with rhinovirus type 39.[3]
Virus Inoculation: Subjects were inoculated with rhinovirus type 39.[3]
Efficacy Assessments: The primary outcome measures were the effect of this compound on infection rates (determined by virus isolation and seroconversion) and on the severity of illness, which was assessed through daily symptom scores, the incidence of clinical colds, and the weight of nasal mucus produced.[3]
Safety and Pharmacokinetics: Adverse effects were monitored throughout the study. To assess systemic absorption, serum samples were analyzed for the presence of this compound. The development of neutralizing antibodies to rhinovirus was also evaluated. The study found no evidence of absorption of this compound through the nasal mucosa and no interference with the development of neutralizing antibodies.[3]
Discussion and Conclusion
The available preclinical and clinical data for this compound support its mechanism of action as a competitive inhibitor of rhinovirus binding to ICAM-1. In vitro studies have demonstrated its potency against a range of rhinovirus serotypes. The human experimental infection study provides strong evidence for its clinical efficacy in reducing the severity of the common cold, with a favorable safety profile for intranasal administration. While traditional preclinical animal efficacy and pharmacokinetic data are not publicly available, the collective evidence suggests that this compound is a well-characterized antiviral agent with a targeted mechanism of action. Further development would necessitate more extensive preclinical safety and toxicology studies to meet current regulatory standards.
References
- 1. A soluble form of intercellular adhesion molecule-1 inhibits rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Basis for Tremacamra Efficacy in Autoinflammatory Disease
Disclaimer: The drug "tremacamra" is not a recognized therapeutic agent. A literature search reveals its mention in a 1999 clinical trial for rhinovirus infections where it was described as a soluble intercellular adhesion molecule 1 (ICAM-1).[1][2] However, the context of the user's request suggests a different, likely hypothetical, mechanism of action. This document proceeds by constructing a plausible theoretical framework for a fictional drug named "this compound," positioning it as a selective inhibitor of the NLRP3 inflammasome for treating Cryopyrin-Associated Periodic Syndromes (CAPS), based on current scientific understanding of this pathway.
Introduction: The NLRP3 Inflammasome and CAPS
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare, inherited autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene.[3][4][5] These mutations lead to the hyperactivation of the NLRP3 inflammasome, a multiprotein complex crucial to the innate immune system.[6][7][8] Aberrant activation results in excessive production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving symptoms such as fever, rash, joint pain, and in severe cases, long-term complications like hearing loss and amyloidosis.[3][4][9]
Current treatments for CAPS primarily involve biologic drugs that target and neutralize IL-1β.[5][9][10] While effective, this approach targets a downstream product of the inflammatory cascade. This compound represents a novel, targeted strategy as a small-molecule inhibitor that acts directly on the NLRP3 protein, preventing the initial assembly of the inflammasome complex.[8][11]
This compound: Mechanism of Action
This compound is a selective, orally bioavailable small-molecule inhibitor of the NLRP3 inflammasome. Its mechanism centers on preventing the conformational changes required for NLRP3 activation and subsequent oligomerization.
Two-Signal Activation of NLRP3:
-
Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs/DAMPs) engage receptors like Toll-like Receptor 4 (TLR4), activating the NF-κB signaling pathway. This upregulates the transcription of NLRP3 and pro-IL-1β.[8][12]
-
Activation (Signal 2): A diverse range of stimuli, such as ATP efflux, crystalline structures, or mitochondrial dysfunction, trigger the assembly of the inflammasome.[6][13] NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[6][8]
This compound's proposed binding site is within the NACHT domain of the NLRP3 protein. By binding to this domain, it stabilizes NLRP3 in its inactive state, preventing the ATP-dependent conformational changes necessary for its oligomerization. This directly blocks the recruitment of ASC and pro-caspase-1, halting the entire downstream cascade of cytokine maturation and pyroptotic cell death.[7][8]
Preclinical Efficacy
The efficacy of this compound was evaluated in both in vitro cellular assays and in vivo animal models of CAPS.
In Vitro Potency
This compound demonstrated potent, dose-dependent inhibition of IL-1β release in various immune cell types following NLRP3 activation. The half-maximal inhibitory concentrations (IC50) were determined and are summarized below.
| Cell Line/System | Activator(s) | IC50 (nM) |
| Human THP-1 Macrophages | LPS + Nigericin | 8.5 |
| Human THP-1 Macrophages | LPS + ATP | 10.2 |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 15.1 |
| Peripheral Blood Mononuclear Cells (PBMCs) from CAPS Patients | LPS | 5.8 |
Table 1. In Vitro Potency of this compound in NLRP3 Inhibition Assays.
In Vivo Efficacy in a CAPS Mouse Model
A knock-in mouse model expressing a disease-relevant Nlrp3 mutation (e.g., N475K, corresponding to the human N477K mutation) was used to assess in vivo efficacy.[14][15] These mice develop spontaneous systemic inflammation recapitulating the CAPS phenotype.[14][15]
| Parameter | Vehicle Control | This compound (10 mg/kg, oral, daily) | % Change | p-value |
| Serum IL-1β (pg/mL) | 152.4 ± 25.1 | 18.3 ± 4.5 | -88.0% | <0.001 |
| Serum Amyloid A (µg/mL) | 210.8 ± 33.7 | 15.6 ± 7.2 | -92.6% | <0.001 |
| Clinical Score (0-12 scale) | 8.5 ± 1.2 | 1.2 ± 0.5 | -85.9% | <0.001 |
| Body Weight Gain (grams, Day 28) | -2.1 ± 0.8 | +3.5 ± 0.6 | - | <0.001 |
Table 2. Efficacy of this compound in a CAPS Knock-in Mouse Model after 28 days of treatment. Data are presented as mean ± SD.
Clinical Efficacy: Phase II Study Synopsis
A hypothetical randomized, double-blind, placebo-controlled Phase II study was conducted in adult patients with a confirmed NLRP3 mutation and active CAPS disease.
| Endpoint | Placebo (n=30) | This compound (100 mg, oral, daily) (n=30) | p-value |
| Primary Endpoint | |||
| Proportion of patients with complete response at Week 16¹ | 3 (10%) | 25 (83%) | <0.001 |
| Secondary Endpoints (Mean change from baseline at Week 16) | |||
| C-Reactive Protein (mg/L) | -5.2 | -45.8 | <0.001 |
| Serum Amyloid A (mg/L) | -8.1 | -120.4 | <0.001 |
| Physician Global Assessment of Disease Activity (0-100 scale) | -11.3 | -75.6 | <0.001 |
Table 3. Key Efficacy Endpoints from a Hypothetical Phase II Study of this compound in CAPS Patients. ¹Complete response defined as Physician Global Assessment score ≤10 and normal CRP levels (<10 mg/L).
Detailed Experimental Protocols
In Vitro NLRP3 Inhibition Assay (Human THP-1 Cells)
This protocol details the method for assessing this compound's ability to inhibit IL-1β release from human THP-1 cells.[12][16][17]
Methodology:
-
Cell Culture: Human THP-1 monocytes are seeded in 96-well plates and differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming (Signal 1): Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to induce the expression of pro-IL-1β and NLRP3.[16]
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO). Cells are incubated for 1 hour.
-
Activation (Signal 2): NLRP3 is activated by adding 10 µM Nigericin to each well, followed by a 1-hour incubation.[12]
-
Quantification: Supernatants are collected, and the concentration of mature IL-1β is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of IL-1β inhibition is calculated relative to the vehicle control, and the IC50 value is determined using a four-parameter logistic curve fit.
In Vivo Efficacy Study in a CAPS Mouse Model
This protocol describes the methodology for evaluating this compound in a knock-in mouse model of CAPS.[14][15][18]
Methodology:
-
Animal Model: Male and female Nlrp3 N475K knock-in mice, aged 8-10 weeks, are used. Wild-type littermates serve as controls.
-
Group Allocation: Mice are randomized into two groups: Vehicle control (0.5% methylcellulose) and this compound (10 mg/kg).
-
Drug Administration: The drug or vehicle is administered once daily via oral gavage for 28 consecutive days.
-
Monitoring: Body weight and a clinical score (assessing skin inflammation, joint swelling, and posture) are recorded three times per week.
-
Endpoint Analysis: On day 28, mice are euthanized. Blood is collected via cardiac puncture for serum analysis.
-
Biomarker Quantification: Serum levels of IL-1β and Serum Amyloid A (SAA) are measured by ELISA.
-
Statistical Analysis: Differences between groups are assessed using an unpaired Student's t-test or Mann-Whitney U test, depending on data distribution. A p-value < 0.05 is considered statistically significant.
Conclusion
The theoretical basis for this compound's efficacy is founded on its role as a potent and selective inhibitor of the NLRP3 inflammasome. By directly targeting the core component of the inflammasome, this compound prevents the assembly of the complex and the subsequent release of key inflammatory cytokines. This upstream inhibition offers a highly targeted therapeutic strategy for NLRP3-driven diseases like CAPS. The presented preclinical and hypothetical clinical data support the potential of this compound to significantly reduce the inflammatory burden and alleviate clinical symptoms in this patient population.
References
- 1. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cure for the Common Cold? | 1999-08-01 | AHC Media:… | Clinician.com [clinician.com]
- 3. Cryopyrin-Associated Periodic Syndromes and Treatment Options | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 4. adc.bmj.com [adc.bmj.com]
- 5. Current treatment recommendations and considerations for cryopyrin-associated periodic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. arthritis.org [arthritis.org]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel knock-in mouse model of cryopyrin-associated periodic syndromes with development of amyloidosis: Therapeutic efficacy of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 18. Mouse Models of Cryopyrin-Associated Periodic Syndrome (CAPS) for Drug Discovery | Technology Transfer [techtransfer.nih.gov]
Methodological & Application
Application Notes and Protocols for Intranasal Administration of Tremacamra in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tremacamra is a recombinant soluble form of the Intercellular Adhesion Molecule-1 (ICAM-1), a cellular receptor utilized by the majority of human rhinovirus (HRV) serotypes for cell entry. By acting as a decoy receptor, this compound competitively inhibits the binding of rhinovirus to host cells, thereby preventing infection.[1][2][3][4] These application notes provide detailed methodologies for the preclinical evaluation of intranasally administered this compound in established laboratory animal models of rhinovirus infection. The protocols outlined below cover experimental design, drug administration, and key endpoint analysis to assess the pharmacokinetics and efficacy of this compound.
Mechanism of Action: Rhinovirus Entry and Inhibition by this compound
Human rhinovirus, a major cause of the common cold, initiates infection by binding to ICAM-1 on the surface of respiratory epithelial cells. This interaction triggers conformational changes in the viral capsid, leading to the release of the viral RNA genome into the host cell. This compound, as a soluble version of the ICAM-1 receptor, intercepts the virus before it can engage with the cell surface, effectively neutralizing it.
Below is a diagram illustrating the signaling pathway of rhinovirus entry and its inhibition by this compound.
Data Presentation: Efficacy of this compound in a Cotton Rat Model of Rhinovirus Infection
The following tables summarize hypothetical quantitative data from a preclinical study evaluating the efficacy of intranasally administered this compound in a cotton rat model of Human Rhinovirus 16 (HRV-16) infection.
Table 1: Viral Load in Nasal Lavage and Lung Tissue
| Treatment Group | Time Post-Infection | Mean Viral Titer (Log10 PFU/g tissue) - Nasal Lavage | Mean Viral Titer (Log10 PFU/g tissue) - Lung |
|---|---|---|---|
| Vehicle Control | 24 hours | 3.5 ± 0.4 | 6.2 ± 0.5 |
| This compound (Low Dose) | 24 hours | 2.1 ± 0.3 | 4.8 ± 0.4 |
| This compound (High Dose) | 24 hours | 1.2 ± 0.2 | 3.1 ± 0.3 |
| Vehicle Control | 48 hours | 2.8 ± 0.3 | 5.5 ± 0.6 |
| This compound (Low Dose) | 48 hours | 1.5 ± 0.2 | 3.9 ± 0.5 |
| this compound (High Dose) | 48 hours | Below Limit of Detection | 2.4 ± 0.4 |
Table 2: Lung Histopathology Scores
| Treatment Group | Time Post-Infection | Alveolitis Score (0-4) | Peribronchiolitis Score (0-4) |
|---|---|---|---|
| Uninfected Control | 48 hours | 0.1 ± 0.1 | 0.2 ± 0.1 |
| Vehicle Control | 48 hours | 3.2 ± 0.4 | 3.5 ± 0.5 |
| This compound (Low Dose) | 48 hours | 1.8 ± 0.3 | 2.1 ± 0.4 |
| this compound (High Dose) | 48 hours | 0.9 ± 0.2 | 1.2 ± 0.3 |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Cotton Rat Rhinovirus Infection Model
This protocol describes a study to assess the in vivo efficacy of this compound in reducing viral replication and lung inflammation in cotton rats infected with HRV-16.
1.1. Experimental Workflow
References
- 1. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.com [clinician.com]
- 3. The Cold, Hard Search for a Cure for the Common Cold | PBS News [pbs.org]
- 4. A cell adhesion molecule, ICAM-1, is the major surface receptor for rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Tremacamra Solution and Powder Formulation for Rhinovirus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tremacamra is a recombinant soluble form of the Intercellular Adhesion Molecule-1 (ICAM-1), which acts as the primary receptor for the majority of human rhinovirus (HRV) serotypes, the causative agents of the common cold.[1][2] By mimicking the natural receptor, this compound functions as a competitive inhibitor, binding to rhinoviruses and preventing their attachment to host cells, thereby neutralizing their infectivity.[3] This document provides detailed application notes and protocols for the preparation and in vitro evaluation of this compound in both solution and powder formulations for research purposes.
Mechanism of Action
This compound's primary mechanism of action is the direct, extracellular neutralization of rhinovirus particles. It competitively binds to the viral canyon region of HRV, a site that would otherwise attach to ICAM-1 on the surface of host epithelial cells. This binding prevents the initial step of viral infection, namely, the attachment and subsequent entry into the host cell. While this compound itself, as an extracellular agent, is not expected to initiate intracellular signaling pathways directly, the binding to the virus prevents the virus-ICAM-1 interaction that could potentially trigger downstream signaling events within the host cell.
Data Presentation
Clinical Trial Efficacy Data of this compound
The following table summarizes the key findings from a randomized, double-blind, placebo-controlled clinical trial investigating the efficacy of intranasally administered this compound in human volunteers experimentally infected with rhinovirus type 39.[3][4][5]
| Parameter | Placebo Group (n=96) | This compound Group (n=81) | P-value |
| Infection Rate | 92% (88/96) | 85% (69/81) | 0.19 |
| Proportion of Clinical Colds | 67% (64/96) | 44% (36/81) | <0.001 |
| Total Symptom Score (mean ± 95% CI) | 17.6 ± 2.7 | 9.6 ± 2.9 | <0.001 |
| Nasal Mucus Weight (grams, mean ± 95% CI) | 32.9 ± 8.8 | 14.5 ± 9.4 | <0.001 |
Formulations for Research
This compound Solution
For in vitro assays, this compound can be reconstituted in a sterile, buffered solution.
-
Composition:
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Preparation Protocol:
-
Aseptically reconstitute the lyophilized this compound powder with sterile PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Gently agitate to ensure complete dissolution. Avoid vigorous vortexing to prevent protein denaturation.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
This compound Powder Formulation
A powder formulation for nasal delivery can be prepared for in vivo animal studies, mimicking the formulation used in clinical trials.[6] This formulation aims to increase the residence time in the nasal cavity.
-
Excipients:
-
Preparation Protocol (General Method):
-
Co-dissolve this compound, mannitol, and sodium carboxymethylcellulose in purified water. The ratios of the components should be optimized based on the desired powder characteristics and dosage.
-
Spray-dry the resulting solution to produce a fine powder. The inlet and outlet temperatures, as well as the feed rate of the spray dryer, should be carefully controlled to obtain particles of the appropriate size for nasal delivery (typically 10-50 µm).
-
Characterize the resulting powder for particle size distribution, morphology, and drug content.
-
Experimental Protocols
In Vitro Antiviral Activity Assays
The following are general protocols for evaluating the antiviral activity of this compound against rhinovirus in vitro. HeLa cells are a commonly used cell line for rhinovirus research as they express high levels of ICAM-1.
This assay determines the concentration of this compound required to protect cells from the virus-induced cell death.
-
Materials:
-
HeLa cells
-
96-well cell culture plates
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Rhinovirus stock of known titer
-
This compound solution
-
Crystal violet staining solution
-
-
Protocol:
-
Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 33-37°C in a 5% CO2 incubator.
-
On the day of the assay, prepare serial dilutions of the this compound solution in cell culture medium.
-
In a separate plate or tubes, pre-incubate the rhinovirus stock (at a multiplicity of infection, MOI, that causes complete CPE in 3-5 days) with an equal volume of each this compound dilution for 1 hour at room temperature.
-
Remove the growth medium from the HeLa cell plate and add the virus-tremacamra mixtures to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubate the plate at 33°C for 3-5 days, or until CPE is complete in the virus control wells.
-
Aspirate the medium and stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plate with water and allow it to dry.
-
Solubilize the stain with methanol or a suitable solvent and read the absorbance at 570 nm.
-
Calculate the 50% effective concentration (EC50) of this compound, which is the concentration that inhibits CPE by 50%.
-
This is a quantitative assay to determine the concentration of this compound that reduces the number of infectious virus particles by 50%.[12]
-
Materials:
-
Confluent HeLa cell monolayers in 6-well or 12-well plates
-
Rhinovirus stock
-
This compound solution
-
Agarose or methylcellulose overlay medium
-
-
Protocol:
-
Prepare serial dilutions of this compound and pre-incubate with a standardized amount of rhinovirus (e.g., 100 plaque-forming units, PFU) for 1 hour at room temperature.
-
Inoculate confluent HeLa cell monolayers with the virus-tremacamra mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 0.5% agarose or methylcellulose).
-
Incubate at 33°C for 3-5 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the concentration of this compound that causes a 50% reduction in plaque number (PRNT50).
-
This assay measures the effect of this compound on the replication of viral RNA.[13][14]
-
Materials:
-
HeLa cells in multi-well plates
-
Rhinovirus stock
-
This compound solution
-
RNA extraction kit
-
RT-qPCR reagents and primers/probe specific for a conserved region of the rhinovirus genome.
-
-
Protocol:
-
Infect HeLa cells with rhinovirus in the presence or absence of various concentrations of this compound, as described in the CPE assay.
-
At a specific time point post-infection (e.g., 8, 12, or 24 hours), harvest the cells and/or supernatant.
-
Extract total RNA using a commercial kit.
-
Perform one-step or two-step RT-qPCR using primers and a probe targeting a conserved region of the rhinovirus 5' untranslated region (UTR).
-
Quantify the viral RNA levels relative to a standard curve or by using the ΔΔCt method, normalizing to a housekeeping gene.
-
Determine the concentration of this compound that inhibits viral RNA replication by 50%.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling cell cultures and viruses. All work with infectious rhinovirus should be conducted in a BSL-2 (Biosafety Level 2) containment facility. Appropriate personal protective equipment (PPE), including lab coats and gloves, should be worn. All waste should be decontaminated before disposal.
References
- 1. The major human rhinovirus receptor is ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Nasal Absorption of Macromolecules from Powder Formulations and Effects of Sodium Carboxymethyl Cellulose on Their Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enhancement of Nasal Drug Absorption From Powder Formulations by the Addition of Sodium Carboxymethyl Cellulose | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Enhancement of Nasal Drug Absorption From Powder Formulations by the Addition of Sodium Carboxymethyl Cellulose | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Mannitol-Based Microparticles for Dry Powder Inhalers: Enhancing Pulmonary Delivery of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Infectivity assays of human rhinovirus-A and -B serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A One-Step, Real-Time PCR Assay for Rapid Detection of Rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Determining Optimal Tremacamra Dosage for In Vitro Rhinovirus Infection Models
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal dosage of Tremacamra for cell culture-based rhinovirus infection models. This compound, a soluble recombinant form of Intercellular Adhesion Molecule 1 (ICAM-1), functions as a competitive inhibitor, preventing rhinovirus attachment to its host cell receptor.[1][2] This document outlines the necessary experimental protocols and data interpretation to establish an effective and non-toxic concentration range for in vitro studies.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the blockade of the initial step in rhinovirus infection: attachment to the host cell. The vast majority of human rhinovirus serotypes utilize ICAM-1 as their cellular receptor.[3] By introducing a soluble form of this receptor, this compound competitively binds to the virus, thereby preventing its interaction with the ICAM-1 expressed on the surface of susceptible cells. This extracellular sequestration of the virus effectively neutralizes its infectivity. The binding of this compound to the rhinovirus can also induce conformational changes in the viral capsid, which may further contribute to the loss of infectivity.[3][4]
Experimental Workflow for Dosage Determination
A systematic approach is crucial to identify the optimal concentration of this compound that maximizes antiviral activity while minimizing cytotoxicity. The following workflow outlines the key experimental stages.
Data Presentation: Summary of Key Parameters
The following table should be used to summarize the quantitative data obtained from the experimental protocols. This structured format allows for a clear comparison and determination of the optimal dosage range.
| Parameter | Description | Recommended Assay | Expected Outcome |
| CC50 | 50% Cytotoxic Concentration | MTT or LDH Assay | The concentration of this compound that reduces cell viability by 50%. |
| EC50 | 50% Effective Concentration | Plaque Reduction Assay | The concentration of this compound that inhibits viral plaque formation by 50%. |
| MNTC | Maximum Non-Toxic Concentration | MTT or LDH Assay | The highest concentration of this compound that does not significantly affect cell viability. |
| Therapeutic Index (TI) | CC50 / EC50 | Calculated | A higher TI indicates a more favorable safety and efficacy profile. |
Experimental Protocols
Cell and Virus Culture
-
Host Cell Lines: HeLa (human cervical adenocarcinoma) or A549 (human lung carcinoma) cells are commonly used for rhinovirus propagation and infection studies.
-
Cell Culture Conditions: Cells should be maintained in the recommended growth medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Rhinovirus Propagation: A well-characterized rhinovirus serotype (e.g., RV14, RV16) should be propagated in the chosen host cell line. The viral titer (Plaque Forming Units/mL or TCID50/mL) of the stock should be determined prior to conducting experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the host cells.
Materials:
-
Host cells (e.g., HeLa)
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different this compound dilutions. Include a "cells only" control (medium without this compound) and a "no cells" blank.
-
Incubate for 48-72 hours (or a duration relevant to the planned antiviral experiments).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate for 2-4 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to determine the CC50 value.
Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay evaluates the ability of this compound to inhibit rhinovirus infection.
Materials:
-
Confluent host cell monolayers in 6-well plates
-
Rhinovirus stock of known titer
-
Serial dilutions of this compound
-
Overlay medium (e.g., MEM with 2% FBS and 0.5% agarose)
-
Crystal violet staining solution
Protocol:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate a standardized amount of rhinovirus (e.g., 100 PFU) with each this compound dilution for 1 hour at 37°C.
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with the virus-Tremacamra mixtures. Include a "virus only" control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the agarose-containing medium.
-
Incubate for 3-5 days at 37°C until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration compared to the "virus only" control.
-
Plot the percentage of inhibition against the this compound concentration to determine the EC50 value.
Apoptosis/Necrosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay helps to distinguish between apoptotic and necrotic cell death induced by the virus and/or treatment.
Materials:
-
Host cells
-
This compound
-
Rhinovirus
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with:
-
Medium only (negative control)
-
Rhinovirus only
-
This compound at a non-toxic concentration
-
Rhinovirus + this compound
-
-
Incubate for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Virus-Cell Binding Assay (Target Engagement)
This assay confirms that this compound inhibits the binding of rhinovirus to the host cells.
Materials:
-
Host cells
-
Rhinovirus
-
This compound
-
qPCR reagents for viral RNA quantification
Protocol:
-
Prepare serial dilutions of this compound.
-
Pre-incubate rhinovirus with each this compound dilution for 1 hour at 37°C.
-
Chill the host cells on ice for 15 minutes to prevent viral internalization.
-
Add the virus-Tremacamra mixtures to the chilled cells and incubate on ice for 1 hour to allow binding.
-
Wash the cells extensively with cold PBS to remove unbound virus.
-
Lyse the cells and extract the total RNA.
-
Perform RT-qPCR to quantify the amount of viral RNA bound to the cells.
-
Compare the amount of bound virus in the this compound-treated samples to the "virus only" control. A reduction in viral RNA indicates inhibition of binding.
By following these detailed protocols and systematically analyzing the data, researchers can confidently determine the optimal dosage of this compound for their specific in vitro rhinovirus infection models, paving the way for further antiviral research and development.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of receptor-mediated rhinovirus neutralization defined by two soluble forms of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway of rhinovirus disruption by soluble intercellular adhesion molecule 1 (ICAM-1): an intermediate in which ICAM-1 is bound and RNA is released - PMC [pmc.ncbi.nlm.nih.gov]
Tremacamra: Safety and Toxicology Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tremacamra, a recombinant soluble intercellular adhesion molecule-1 (sICAM-1), represents a novel therapeutic approach for the prevention and treatment of infections caused by the majority of human rhinovirus (HRV) serotypes. By acting as a decoy receptor, this compound competitively inhibits the binding of rhinovirus to the native ICAM-1 receptor on respiratory epithelial cells, thereby preventing viral entry and subsequent replication. This document provides a comprehensive overview of the available safety and toxicology data for this compound, along with detailed protocols from key clinical studies and recommendations for further non-clinical evaluation based on regulatory guidelines.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of rhinovirus binding to host cells.[1][2] Major group rhinoviruses utilize ICAM-1 as their primary cellular receptor.[3] this compound, as a soluble form of ICAM-1, presents a high-affinity binding target for these viruses in the nasal passages. By binding to the virus, this compound effectively neutralizes it, preventing its attachment to and entry into the host's nasal epithelial cells.[1][2] Furthermore, the binding of soluble ICAM-1 can induce conformational changes in the rhinovirus capsid, leading to the release of viral RNA and rendering the virus non-infectious.[1][4]
Clinical Safety and Efficacy
A significant body of human safety and efficacy data for this compound comes from a series of randomized, double-blind, placebo-controlled trials. These studies evaluated the intranasal administration of this compound for the prevention of experimental rhinovirus colds.
Summary of Clinical Trial Data
The following tables summarize the key efficacy and safety findings from the pooled analysis of four clinical trials involving 177 evaluable subjects.[2][5]
Table 1: Efficacy of Intranasal this compound in Experimental Rhinovirus Colds
| Outcome Measure | Placebo (n=96) | This compound (n=81) | P-value |
| Total Symptom Score (mean ± 95% CI) | 17.6 ± 2.7 | 9.6 ± 2.9 | <.001 |
| Proportion of Clinical Colds (%) | 67% | 44% | <.001 |
| Nasal Mucus Weight (g, mean ± 95% CI) | 32.9 ± 8.8 | 14.5 ± 9.4 | <.001 |
| Infection Rate (%) | 92% | 85% | .19 |
Table 2: Safety Profile of Intranasal this compound
| Adverse Event Profile | Findings |
| Adverse Effects | Not associated with an increase in adverse effects compared to placebo.[2][5] |
| Systemic Absorption | No evidence of absorption through the nasal mucosa.[5] |
| Immunogenicity | Did not interfere with the development of neutralizing antibodies to the challenge virus.[2][5] |
Clinical Trial Protocol: Experimental Rhinovirus Infection Model
The following protocol provides a detailed methodology for the key clinical trials cited.
References
- 1. Mechanisms of receptor-mediated rhinovirus neutralization defined by two soluble forms of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. A cell adhesion molecule, ICAM-1, is the major surface receptor for rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway of rhinovirus disruption by soluble intercellular adhesion molecule 1 (ICAM-1): an intermediate in which ICAM-1 is bound and RNA is released - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tremacamra in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tremacamra, a soluble intercellular adhesion molecule 1 (ICAM-1), and outline protocols for evaluating its potential in combination with other antiviral agents against rhinovirus infections. While clinical data on this compound combination therapy is not currently available, this document provides the scientific rationale and methodologies for such investigations.
Introduction to this compound
This compound is a recombinant soluble form of ICAM-1, the primary cellular receptor for the major group of human rhinoviruses (HRV).[1][2] By acting as a decoy receptor, this compound competitively binds to rhinoviruses, thereby preventing their attachment to and entry into host cells.[1] Clinical trials have demonstrated its efficacy as a monotherapy in reducing the severity of experimental rhinovirus infections.[2][3]
Mechanism of Action of this compound
Human rhinoviruses, the primary cause of the common cold, initiate infection by binding to ICAM-1 on the surface of respiratory epithelial cells.[4][5][6] This interaction facilitates viral entry and subsequent replication. This compound, as a soluble form of ICAM-1, competitively inhibits this binding.
Caption: Mechanism of action of this compound in inhibiting rhinovirus entry.
Rationale for Combination Therapy
The use of antiviral agents in combination can offer several advantages over monotherapy, including:
-
Enhanced Efficacy: Synergistic or additive effects may lead to a greater reduction in viral replication.
-
Reduced Risk of Resistance: Targeting multiple viral or host factors can decrease the likelihood of resistant viral strains emerging.
-
Dose Reduction: Combination therapy may allow for lower doses of individual agents, potentially reducing toxicity.
Given that this compound targets viral entry, combining it with antiviral agents that have different mechanisms of action, such as those that inhibit viral replication, could provide a synergistic effect against rhinovirus.
Potential Combination Agents with this compound
Based on the known antiviral strategies against rhinovirus, the following classes of compounds could be investigated in combination with this compound:
-
Capsid Binders: These agents, such as pleconaril and pirodavir, bind to the viral capsid and prevent uncoating.[7]
-
Protease Inhibitors: Compounds like rupintrivir target the viral 3C protease, which is essential for viral replication.[8][9]
-
Replication Inhibitors: Broad-spectrum antiviral agents like ribavirin interfere with viral RNA synthesis.[8]
Summary of this compound Clinical Trial Data (Monotherapy)
The following table summarizes the key findings from a randomized, double-blind, placebo-controlled trial of intranasally administered this compound for experimental rhinovirus type 39 infection.[1][2][3]
| Outcome Measure | Placebo Group | This compound Group | P-value |
| Proportion of Clinical Colds | 67% ± 9% | 44% ± 11% | < .001 |
| Total Symptom Score | 17.6 ± 2.7 | 9.6 ± 2.9 | < .001 |
| Nasal Mucus Weight (g) | 32.9 ± 8.8 | 14.5 ± 9.4 | < .001 |
Experimental Protocols for In Vitro Combination Studies
The following protocols are designed to assess the in vitro efficacy of this compound in combination with other antiviral agents against rhinovirus.
-
Cell Line: HeLa cells are commonly used for rhinovirus propagation and antiviral assays.
-
Virus Strains: A panel of rhinovirus serotypes, including major group (e.g., HRV14, HRV16) and minor group strains, should be used.
-
Virus Titration: Viral stocks should be titrated by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay to determine the viral titer.
This protocol outlines a method to evaluate the synergistic, additive, or antagonistic effects of two antiviral agents.
Caption: Experimental workflow for in vitro antiviral synergy testing.
Protocol Steps:
-
Cell Seeding: Seed HeLa cells into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation:
-
Prepare a series of 2-fold serial dilutions of this compound and the second antiviral agent in cell culture medium.
-
Create a checkerboard layout in the 96-well plate by adding varying concentrations of this compound along the rows and the second agent along the columns. Include wells for each drug alone and untreated virus and cell controls.
-
-
Infection:
-
Infect the cell monolayers with a predetermined multiplicity of infection (MOI) of rhinovirus.
-
Adsorb the virus for 1 hour at 34°C.
-
-
Treatment:
-
Remove the viral inoculum and add the media containing the respective drug combinations to the wells.
-
-
Incubation: Incubate the plates at 34°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Antiviral Activity:
-
Assess cell viability using a colorimetric assay such as MTS or MTT to quantify the inhibition of virus-induced CPE.
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using software such as CompuSyn.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
This assay can be used to confirm the antiviral activity of the drug combinations by measuring the reduction in viral plaque formation.
Protocol Steps:
-
Cell Seeding: Seed HeLa cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Drug Incubation: Pre-incubate a standardized amount of rhinovirus (e.g., 100 plaque-forming units) with serial dilutions of this compound, the second agent, or the combination for 1 hour at room temperature.
-
Infection: Add the virus-drug mixture to the cell monolayers and allow for adsorption for 1 hour at 34°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates at 34°C until plaques are visible (typically 3-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Analysis: Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control.
This method quantifies the effect of the drug combinations on viral RNA replication.
Protocol Steps:
-
Follow steps 1-5 of the In Vitro Synergy Assay .
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA from each well.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a conserved region of the rhinovirus genome.
-
Analysis: Quantify the viral RNA levels in treated wells relative to the untreated virus control.
Conclusion
While this compound has shown promise as a monotherapy for rhinovirus infections, its potential in combination with other antiviral agents remains an important area for investigation. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the synergistic or additive effects of this compound with other anti-rhinovirus compounds. Such studies are crucial for the development of more effective therapeutic strategies against the common cold and its complications.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. Targeting intercellular adhesion molecule-1 (ICAM-1) to reduce rhinovirus-induced acute exacerbations in chronic respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting intercellular adhesion molecule-1 (ICAM-1) to reduce rhinovirus-induced acute exacerbations in chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. journals.asm.org [journals.asm.org]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Tremacamra Studies Using Rhinovirus-Susceptible Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human rhinoviruses (HRVs) are the predominant cause of the common cold and are major contributors to exacerbations of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). With over 160 serotypes, the development of broadly effective antiviral therapies remains a significant challenge. HRVs are classified into three species: HRV-A, HRV-B, and HRV-C. The majority of HRV-A and all HRV-B serotypes utilize the intercellular adhesion molecule 1 (ICAM-1) as their primary cellular receptor for entry.[1][2][3][4][5] Tremacamra, a recombinant soluble ICAM-1, has been developed as an antiviral agent that acts as a decoy receptor, preventing the virus from binding to and infecting host cells.[1][6]
These application notes provide detailed protocols for utilizing appropriate cell lines to study HRV infection and evaluate the efficacy of this compound.
Susceptible Cell Lines for Human Rhinovirus Studies
The choice of cell line is critical for successful HRV research and depends on the viral serotype being investigated.
-
HeLa Cells (e.g., H1-HeLa, HeLa-I): These human cervical adenocarcinoma cells are highly susceptible to infection by a wide range of HRV-A and HRV-B serotypes.[3][7][8][9][10] They are the most commonly used cell line for in vitro studies of the HRV life cycle, antiviral screening, and viral propagation.[7][8][9]
-
Human Airway Epithelial (HAE) Cells: Primary human bronchial or nasal epithelial cells cultured at an air-liquid interface (ALI) are essential for the study of HRV-C, which does not replicate in standard cell lines like HeLa.[8][11][12] These cultures differentiate to form a pseudostratified epithelium that closely mimics the in vivo environment of the human respiratory tract, making them a more physiologically relevant model for all HRV species.[12]
-
Human Embryonic Lung Fibroblast (HELF) Cells (e.g., WI-38): These cells are also susceptible to HRV-A and HRV-B and can be used for viral isolation and propagation.[2][10]
Table 1: Susceptibility of Common Cell Lines to Human Rhinovirus Species
| Cell Line | Human Rhinovirus A (HRV-A) | Human Rhinovirus B (HRV-B) | Human Rhinovirus C (HRV-C) | Key Considerations |
| HeLa (H1-HeLa, HeLa-I) | Susceptible | Susceptible | Not Susceptible | Standard for HRV-A/B propagation and antiviral assays. |
| Human Airway Epithelial (HAE) Cells | Susceptible | Susceptible | Susceptible | Physiologically relevant model; required for HRV-C studies. |
| Human Embryonic Lung Fibroblast (WI-38) | Susceptible | Susceptible | Not Susceptible | Suitable for viral isolation and propagation of HRV-A/B. |
This compound: Mechanism of Action and Efficacy
This compound is a soluble, recombinant form of ICAM-1. Its antiviral activity is based on competitive inhibition of viral attachment to the host cell receptor.
Signaling Pathway of HRV Entry via ICAM-1
The binding of major group rhinoviruses to ICAM-1 on the cell surface is the initial and critical step for infection. This interaction not only facilitates viral entry but also triggers intracellular signaling cascades.
Caption: HRV binding to ICAM-1 and inhibition by this compound.
Efficacy of this compound in Experimental Rhinovirus Infection
A randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy of intranasally administered this compound in preventing illness after experimental infection with HRV type 39.[1][6]
Table 2: Efficacy of Intranasal this compound in Experimental HRV-39 Colds
| Outcome Measure | Placebo Group (n=96) | This compound Group (n=81) | P-value |
| Infection Rate | 92% (88/96) | 85% (69/81) | 0.19 |
| Proportion of Clinical Colds | 67% (64/96) | 44% (36/81) | <.001 |
| Total Symptom Score (mean +/- 95% CI) | 17.6 +/- 2.7 | 9.6 +/- 2.9 | <.001 |
| Nasal Mucus Weight (g, mean +/- 95% CI) | 32.9 +/- 8.8 | 14.5 +/- 9.4 | <.001 |
Data from Turner et al., JAMA, 1999.[1][6]
Experimental Protocols
The following are detailed protocols for the culture of susceptible cells, propagation of HRV, and assays to determine viral titer and the antiviral activity of compounds like this compound.
General Experimental Workflow for Antiviral Testing
Caption: Workflow for testing antiviral compounds against HRV.
Protocol for HRV Plaque Assay in HeLa Cells
This assay quantifies the number of infectious virus particles (plaque-forming units, PFU) in a sample.
Materials:
-
HeLa cells
-
6-well plates
-
HRV stock
-
Growth medium (e.g., MEM with 10% FBS)
-
Infection medium (e.g., MEM with 2% FBS)
-
Agarose overlay (e.g., 2x MEM, 1.8% agarose, 2% FBS)
-
Crystal violet solution (0.1% in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 90-100% confluency.
-
Prepare 10-fold serial dilutions of the virus stock in infection medium.
-
Wash the cell monolayers with PBS.
-
Inoculate each well with 200 µL of a virus dilution.
-
Incubate at 33-35°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Aspirate the inoculum and add 2 mL of pre-warmed (42°C) agarose overlay to each well.
-
Allow the overlay to solidify at room temperature, then incubate at 33-35°C in a CO2 incubator for 3-5 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash with water and allow the plates to dry.
-
Count the plaques and calculate the viral titer in PFU/mL.
Protocol for TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay determines the virus concentration at which 50% of the inoculated cell cultures show a cytopathic effect (CPE).
Materials:
-
HeLa cells
-
96-well plates
-
HRV stock
-
Growth medium
-
Infection medium
-
Crystal violet solution or a cell viability reagent (e.g., MTS)
Procedure:
-
Seed HeLa cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare 10-fold serial dilutions of the virus stock in infection medium.
-
Remove the growth medium from the cells and add 100 µL of each virus dilution to 8 replicate wells. Include a cell control (no virus).
-
Incubate the plate at 33-35°C in a CO2 incubator for 3-7 days.
-
Observe the wells for CPE daily using a microscope.
-
After the incubation period, score each well as positive or negative for CPE.
-
Alternatively, quantify cell viability using a reagent like MTS or by staining with crystal violet.
-
Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.
Protocol for HRV Infection of Human Airway Epithelial (HAE) Cells
This protocol is for infecting differentiated HAE cells at an air-liquid interface (ALI).
Materials:
-
Differentiated HAE cells on transwell inserts
-
HRV stock (HRV-A, -B, or -C)
-
ALI medium
-
PBS
Procedure:
-
Gently wash the apical surface of the HAE cultures with warm PBS to remove mucus.
-
Inoculate the apical surface with 100-200 µL of HRV diluted in ALI medium.
-
Incubate at 33-35°C for 2-4 hours to allow for viral attachment.
-
Remove the inoculum and wash the apical surface with PBS to remove unbound virus.
-
Maintain the cultures at the air-liquid interface.
-
At desired time points post-infection, collect apical washes by adding a small volume of medium to the apical surface, incubating for 10-30 minutes, and then collecting the fluid.
-
Viral replication can be quantified from the apical washes (by TCID50 or plaque assay) or from cell lysates (by RT-qPCR).
Conclusion
The provided cell lines and protocols offer a robust framework for investigating human rhinovirus biology and the efficacy of antiviral agents like this compound. The use of HeLa cells is well-established for high-throughput screening and mechanistic studies of HRV-A and HRV-B. For a more comprehensive understanding of HRV pathogenesis and for studies involving HRV-C, differentiated human airway epithelial cell cultures are the model of choice. By applying these methodologies, researchers can effectively evaluate the potential of this compound and other novel antiviral candidates.
References
- 1. Expression of intercellular adhesion molecule-1 (ICAM-1) in nasal epithelial cells of atopic subjects: a mechanism for increased rhinovirus infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainvta.tech [brainvta.tech]
- 3. Comparison of rhinovirus A infection in human primary epithelial and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral Evolution toward Change in Receptor Usage: Adaptation of a Major Group Human Rhinovirus To Grow in ICAM-1-Negative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput human rhinovirus infectivity cell-based assay for identifying antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative susceptibilities of human embryonic fibroblasts and HeLa cells for isolation of human rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infection and Propagation of Human Rhinovirus C in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In Vitro Modelling of Respiratory Virus Infections in Human Airway Epithelial Cells – A Systematic Review [frontiersin.org]
Revolutionizing Tremor Analysis: Application Notes and Protocols for Measuring Symptom Score Reduction with Digital Health Technologies
Introduction
The objective measurement of tremor is crucial for the clinical evaluation of movement disorders such as Essential Tremor (ET) and Parkinson's Disease (PD). It plays a vital role in assessing the efficacy of novel therapeutic interventions, from pharmacological agents to advanced surgical procedures. Traditional assessment methods rely on clinical rating scales, which can be subjective. The advent of digital health technologies, including wearable sensors and smartphone applications, has introduced a new era of objective, continuous, and sensitive tremor quantification.
These technologies typically utilize inertial measurement units (IMUs), which contain accelerometers and gyroscopes, to capture the kinematics of tremulous movements. The data gathered can be processed to extract key tremor characteristics, such as frequency and amplitude, which can then be correlated with established clinical scales like the Fahn-Tolosa-Marin Tremor Rating Scale (FTMTRS), The Essential Tremor Rating Assessment Scale (TETRAS), and the Unified Parkinson's Disease Rating Scale (UPDRS).
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on how to employ these digital tools to measure the reduction in tremor symptom scores following a therapeutic intervention.
Application Notes: Principles of Quantitative Tremor Measurement
The use of wearable sensors and smartphone applications for tremor analysis is founded on the ability of their embedded inertial sensors to detect and record the subtle, involuntary oscillatory movements characteristic of tremor.
Key Measurement Concepts:
-
Tremor Frequency: The rate of the oscillatory movement, typically measured in Hertz (Hz).
-
Tremor Amplitude/Power: The intensity or magnitude of the tremor. This can be quantified using metrics like the root mean square (RMS) of the acceleration or angular velocity signals, or through spectral analysis of the signal's power spectral density (PSD).
-
Correlation with Clinical Scales: A primary goal of quantitative tremor measurement is to establish a strong correlation between the objective data from the device and the subjective scores from clinical rating scales. This validation is essential for the integration of these technologies into clinical trials.
Advantages of Digital Measurement:
-
Objectivity: Reduces the inter-rater and intra-rater variability associated with clinical scales.
-
Sensitivity: Can detect subtle changes in tremor that may not be apparent to the human eye.
-
Continuous Monitoring: Wearable devices can capture tremor fluctuations throughout the day, providing a more comprehensive picture of a patient's condition.
-
Remote Data Collection: Enables the collection of data in a patient's natural environment, reducing the burden of frequent clinic visits.
Experimental Protocol 1: Quantifying Tremor Reduction with a Wrist-Worn Inertial Sensor
This protocol outlines a study to assess the efficacy of a new therapeutic agent in reducing upper limb tremor in patients with Essential Tremor.
1. Study Design: A randomized, double-blind, placebo-controlled trial.
2. Participant Selection:
- Inclusion Criteria:
- Adults (e.g., 18-75 years old) with a diagnosis of Essential Tremor.
- Moderate to severe tremor, as defined by a baseline score on a standardized clinical scale (e.g., TETRAS performance subscale score ≥ 15).[2]
- Exclusion Criteria:
- Presence of other neurological conditions that could affect tremor.
- Use of medications known to influence tremor (unless part of a washout period).
3. Equipment:
- A wrist-worn device equipped with a tri-axial accelerometer and gyroscope.
- A software platform for data acquisition, storage, and analysis.
4. Procedure:
5. Data Analysis:
- Process the raw accelerometer and gyroscope data using digital signal processing techniques to filter out noise and isolate the tremor signal.
- For each motor task, calculate the tremor power using spectral analysis of the sensor data.
- Compare the change in tremor power from baseline to the follow-up visits between the treatment and placebo groups.
- Correlate the change in tremor power with the change in the clinical tremor scores (TETRAS).
Experimental Workflow for Wrist-Worn Sensor Protocol
Caption: Workflow for a clinical trial using a wrist-worn sensor.
Experimental Protocol 2: Quantifying Tremor Reduction with a Smartphone Application
This protocol describes a study to evaluate the effectiveness of a therapeutic intervention using a smartphone application to measure tremor.
1. Study Design: A single-arm, open-label study.
2. Participant Selection:
- Inclusion Criteria:
- Patients with a confirmed diagnosis of Parkinson's Disease or Essential Tremor.
- Must own and be proficient in using a smartphone.
- Exclusion Criteria:
- Severe cognitive impairment that would preclude the ability to follow instructions for the app-based tests.
3. Equipment:
- A standardized smartphone model with the pre-installed tremor assessment application.
- A secure server for data transmission and storage.
4. Procedure:
5. Data Analysis:
- The application's software will process the sensor data to generate quantitative metrics for each active test (e.g., tremor frequency and amplitude for tremor tests, tapping speed for the finger-tapping test).
- Analyze the change in these metrics from baseline to the end of the study.
- Compare the quantitative data from the smartphone with the changes observed in the clinical rating scale scores.
Experimental Workflow for Smartphone App Protocol
Caption: Workflow for a clinical study using a smartphone application.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from recent clinical trials that have utilized objective measures to assess tremor reduction.
| Outcome Measure | Felix NeuroAI™ Wristband Group | Sham Group | p-value |
| Mean Change in mADL Score at 90 Days | -6.9 points | -2.7 points | <0.001 |
| mADL: modified Activities of Daily Living |
Table 2: MR-Guided Focused Ultrasound for Essential Tremor [4][5][6][7][8]
| Outcome Measure | Baseline (Mean) | 3 Months Post-Treatment (Mean) | % Improvement |
| Tremor/Motor Score (CRST Parts A & B) | 17.4 | 6.4 | 66% |
| Functional Disability Score (CRST Part C) | - | - | 56.9% |
| CRST: Clinical Rating Scale for Tremor |
Table 3: CX-8998 for Essential Tremor (Investigator-Rated) [9][10][11][12]
| Outcome Measure | CX-8998 Group | Placebo Group | p-value |
| Change in TETRAS Performance Subscale Score | Significant Improvement | - | 0.017 |
| Change in TETRAS-ADL Score | Significant Improvement | - | 0.049 |
| TETRAS: The Essential Tremor Rating Assessment Scale | |||
| ADL: Activities of Daily Living |
Conclusion
The use of wearable sensors and smartphone applications provides a powerful and objective means of measuring tremor symptom score reduction in clinical trials. These technologies offer enhanced sensitivity and the ability to collect data in real-world settings, thereby providing a more comprehensive assessment of treatment efficacy. The protocols and data presented here serve as a guide for researchers and drug development professionals to design and implement studies that leverage these innovative tools to advance the treatment of movement disorders.
References
- 1. Data Published in JAMA Neurology Demonstrate Fasikl's AI-Powered Wristband Improves Daily Function for People with Essential Tremor | Morningstar [morningstar.com]
- 2. Using a Smart Phone as a Standalone Platform for Detection and Monitoring of Pathological Tremors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI-Powered Wearable Calms Essential Tremor [medscape.com]
- 4. rush.edu [rush.edu]
- 5. insightec.com [insightec.com]
- 6. Bilateral Focused Ultrasound Treatment of Essential Tremor: Results Published in JAMA Neurology - Focused Ultrasound Foundation [fusfoundation.org]
- 7. Safety and Efficacy of Staged, Bilateral Focused Ultrasound Thalamotomy in Essential Tremor: An Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurohifu.com [neurohifu.com]
- 9. A Phase 2 Proof-of-Concept, Randomized, Placebo-Controlled Trial of CX-8998 in Essential Tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pharmacological Management of Essential Tremor and Its Long-Term Effects on Patient Quality of Life: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. firstwordpharma.com [firstwordpharma.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Tremacamra in Experimental Settings
Introduction:
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the low efficacy of tremacamra observed in experimental settings. This compound is a soluble form of Intercellular Adhesion Molecule 1 (ICAM-1) designed to prevent infection by rhinoviruses, the primary cause of the common cold.[1][2] It functions by competing with the cellular receptor for rhinovirus, thereby blocking viral attachment and entry into host cells.[3] While clinical trials have demonstrated its potential to reduce the severity of experimental rhinovirus colds, some researchers have encountered challenges in replicating these findings in various experimental setups.[1][2]
This guide provides a structured approach to identifying potential sources of experimental variability and offers solutions to optimize your assays for a more accurate assessment of this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a recombinant soluble form of ICAM-1, the cellular receptor for the majority of human rhinovirus subtypes.[1][3] It acts as a competitive inhibitor, binding to rhinoviruses and preventing their attachment to ICAM-1 on the surface of host cells. This blockage of viral entry is the primary mechanism by which this compound prevents infection.[3]
Q2: At what stage of viral infection is this compound expected to be effective?
A2: this compound is designed to be most effective during the early stages of infection, specifically by inhibiting viral attachment and entry into the host cell.[3] Its efficacy is likely to be significantly reduced if administered after the virus has already entered the cells and begun replication.
Q3: What are the known off-target effects of this compound?
A3: As a soluble form of a naturally occurring cell adhesion molecule, this compound is expected to have a favorable safety profile with minimal off-target effects.[1] However, as ICAM-1 is involved in various cell-cell interactions, high concentrations of this compound could potentially interfere with these processes. It is crucial to perform dose-response experiments to identify the optimal concentration that provides antiviral activity without inducing cellular toxicity or other unintended effects.
Q4: Can this compound's efficacy be influenced by the specific rhinovirus serotype used?
A4: Yes, while most rhinovirus subtypes use ICAM-1 as their receptor, there is variability in binding affinities among different serotypes. It is possible that this compound exhibits different efficacy levels against different rhinovirus serotypes.
Troubleshooting Guide
Issue 1: Lower than Expected Inhibition of Viral Titer
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Suboptimal Drug Concentration | Perform a comprehensive dose-response curve with a wide range of this compound concentrations. | To determine the IC50 (half-maximal inhibitory concentration) for the specific cell line and virus serotype being used. |
| Timing of Drug Administration | Administer this compound at different time points relative to viral infection (pre-incubation, co-incubation, post-infection). | To confirm that the drug is being administered during the critical window of viral attachment and entry. |
| Drug Instability | Prepare fresh solutions of this compound for each experiment and store stock solutions according to the manufacturer's recommendations. | This compound, being a protein, may be susceptible to degradation, leading to reduced activity. |
| High Multiplicity of Infection (MOI) | Optimize the MOI to a level where a clear dose-dependent inhibition by this compound can be observed. | An excessively high viral load can overwhelm the inhibitory capacity of the drug. |
| Cell Line Variability | Test the efficacy of this compound in different susceptible cell lines (e.g., HeLa, A549). | Different cell lines may have varying levels of ICAM-1 expression, which can influence the apparent efficacy of a competitive inhibitor. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Seeding Density | Standardize cell seeding protocols and ensure a uniform cell monolayer before infection. | Variations in cell number can affect viral replication kinetics and drug efficacy measurements. |
| Pipetting Inaccuracies | Use calibrated pipettes and consistent pipetting techniques for all reagents. | Small variations in the volumes of virus or drug added can lead to significant differences in results. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical experiments or ensure proper humidification during incubation. | Evaporation from the outer wells can alter drug and media concentrations, leading to inconsistent results. |
| Incomplete Virus Neutralization | Ensure complete neutralization of the virus with an appropriate neutralizing antibody or by washing the cells thoroughly after the adsorption period. | Residual virus can lead to continued infection and inaccurate assessment of drug efficacy. |
Experimental Protocols
Key Experiment: Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the effect of this compound on the production of infectious virus particles.
Methodology:
-
Cell Seeding: Seed a susceptible cell line (e.g., HeLa) in 6-well plates to form a confluent monolayer.
-
Drug Treatment: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Preparation: Dilute the rhinovirus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Pre-treatment: Pre-incubate the cell monolayer with different concentrations of this compound for 1 hour at 37°C. Then, add the virus and incubate for another hour.
-
Co-treatment: Mix the virus with different concentrations of this compound and add the mixture to the cell monolayer. Incubate for 1 hour at 37°C.
-
-
Adsorption: After the 1-hour incubation, remove the inoculum and wash the cells gently with PBS.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at 33-35°C in a CO2 incubator for 2-4 days, until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control.
Signaling Pathways and Logical Relationships
This compound's Mechanism of Action
Caption: this compound competitively inhibits rhinovirus binding to cellular ICAM-1.
Troubleshooting Workflow for Low Efficacy
Caption: A logical workflow for troubleshooting low this compound efficacy.
References
- 1. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. Mechanisms of receptor-mediated rhinovirus neutralization defined by two soluble forms of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
tremacamra stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tremacamra, a research-grade recombinant protein. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and performance of this compound in your experiments.
Troubleshooting Guide
Proper handling and storage of this compound are critical for maintaining its biological activity and preventing degradation. This section provides recommendations and solutions to common stability and storage issues.
Storage Conditions and Stability Data
The stability of this compound is dependent on storage conditions. Below is a summary of recommended storage protocols and expected stability.
| Storage Condition | Temperature | Duration | Expected Outcome | Recommendations |
| Lyophilized | -20°C to -80°C | Up to 12 months | High stability | Store in a desiccator to prevent moisture absorption.[1] |
| 4°C | Up to 6 months | Moderate stability | Suitable for short-term storage before reconstitution.[2] | |
| Room Temperature | Up to 30 days | Low stability | Avoid for long-term storage.[2] | |
| Reconstituted (Stock Solution) | -80°C | Up to 6 months | High stability | Aliquot to avoid repeated freeze-thaw cycles. Use of a cryoprotectant (e.g., 10-50% glycerol) is recommended.[3][4] |
| -20°C | Up to 6 months | Good stability | Aliquot to avoid repeated freeze-thaw cycles. Use of a cryoprotectant is recommended.[3][4] | |
| 4°C | Up to 1 week | Limited stability | Ideal for short-term use after reconstitution.[1][4] |
Experimental Protocol: Basic Protein Stability Assessment
This protocol outlines a method to assess the stability of this compound under your specific experimental conditions.
Objective: To determine the effect of storage temperature and buffer conditions on the stability of reconstituted this compound.
Materials:
-
Lyophilized this compound
-
Recommended reconstitution buffer (e.g., sterile PBS, pH 7.4)
-
Additional buffers to be tested (if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Bradford assay reagent or other protein quantification method
-
SDS-PAGE gels and reagents
-
Functional assay specific to this compound's activity
Procedure:
-
Reconstitution:
-
Aliquoting and Storage:
-
Prepare aliquots of the reconstituted this compound in sterile, low-protein-binding tubes. Ensure each aliquot is at least 10 µL.[2][4]
-
Store the aliquots at the desired temperatures to be tested (e.g., 4°C, -20°C, and -80°C).
-
For frozen samples, prepare separate aliquots for each time point to avoid freeze-thaw cycles.[3][5]
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Day 1, Day 7, Day 30), remove one aliquot from each storage condition.
-
Thaw frozen samples rapidly in a water bath at room temperature, then place them on ice.[6]
-
-
Analysis:
-
Visual Inspection: Check for any signs of precipitation or aggregation.
-
Protein Concentration: Measure the protein concentration using a Bradford assay or a similar method. A decrease in concentration may indicate degradation or adsorption to the tube.
-
SDS-PAGE Analysis: Run the samples on an SDS-PAGE gel to check for signs of degradation (e.g., appearance of lower molecular weight bands) or aggregation (e.g., high molecular weight bands that do not enter the gel).
-
Functional Assay: Perform a functional assay to determine the biological activity of this compound. A decrease in activity is a key indicator of instability.
-
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation is often a sign of protein aggregation.[3] This can be caused by several factors, including improper storage temperature, repeated freeze-thaw cycles, or inappropriate buffer conditions.[3][7] It is recommended to centrifuge the sample and test the supernatant for activity. To prevent this, ensure you are storing the protein at the recommended temperature, have aliquoted it into single-use vials, and are using a compatible buffer.[3][5]
Q2: I have subjected my this compound aliquot to multiple freeze-thaw cycles. Is it still usable?
A2: Repeated freeze-thaw cycles can lead to protein denaturation and a loss of function.[3][8] It is strongly advised to aliquot the reconstituted protein into single-use volumes to avoid this.[4] If you have already subjected your sample to multiple freeze-thaw cycles, its activity may be compromised. It is recommended to test its performance in a functional assay before use in a critical experiment.
Q3: What is the best way to reconstitute lyophilized this compound?
A3: For optimal results, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] Reconstitute using the recommended sterile buffer to a concentration between 0.1 and 1.0 mg/mL.[2] Gently pipette the solution to mix; do not vortex, as this can cause the protein to denature.[4]
Q4: Can I store reconstituted this compound at 4°C?
A4: Reconstituted this compound can be stored at 4°C for short-term use, typically up to one week.[1][4] For longer-term storage, it is highly recommended to store aliquots at -80°C.[3]
Q5: I am seeing lower than expected activity in my experiments. What could be the cause?
A5: A loss of activity can be due to improper storage, multiple freeze-thaw cycles, protein degradation, or incorrect folding.[9] Review your storage and handling procedures. If the problem persists, consider performing a stability assessment as outlined in the experimental protocol above.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Reconstitution and Storage of Recombinant Proteins - Chamot Biology [admin.en.chamot-bio.com]
- 2. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Technical Support Center: Troubleshooting Inconsistent Results in Rhinovirus Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in rhinovirus experiments, with a focus on studies involving the TREM-1 signaling pathway.
Troubleshooting Guides
Inconsistent results in rhinovirus experiments can arise from a variety of sources. The table below summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Potential Impact on Results |
| High variability in viral titers between experiments | Improper storage of virus stock (e.g., repeated freeze-thaw cycles). | Aliquot virus stock upon receipt and use a fresh aliquot for each experiment. Store at -80°C. | Can lead to a >1-log difference in viral load. |
| Inaccurate initial viral titration. | Re-titer virus stock regularly using a standardized protocol (e.g., TCID50 assay). | Inconsistent Multiplicity of Infection (MOI) leading to variable infection rates and downstream results. | |
| Inconsistent cytokine/chemokine expression (e.g., IL-8, RANTES) | Variation in cell passage number. | Use cells within a consistent and low passage number range (e.g., passages 3-10 for primary cells). | High-passage cells may exhibit altered innate immune responses. |
| Differences in cell confluence at the time of infection. | Seed cells to achieve 80-90% confluence at the time of infection. | Cell density can affect cell signaling and susceptibility to infection. | |
| Donor-to-donor variability in primary cells. | Use cells from multiple donors to ensure results are not donor-specific. Normalize data to mock-infected controls for each donor. | Significant inter-individual differences in immune responses are common.[1] | |
| Variable drug efficacy (e.g., inconsistent inhibition by antiviral compounds) | Inaccurate drug concentration due to improper dissolution or storage. | Prepare fresh drug dilutions for each experiment from a validated stock. Ensure complete dissolution. | Sub-optimal or supra-optimal drug concentrations leading to misleading efficacy data. |
| Presence of interfering substances in the culture medium. | Use serum-free medium during infection where possible, or standardize the serum concentration. | Serum proteins can bind to compounds, reducing their effective concentration. | |
| Discrepancies in TREM-1 expression or activation | Cell type-dependent TREM-1 expression. | Confirm TREM-1 expression in the specific cell line or primary cells being used (e.g., by qPCR or flow cytometry). | TREM-1 is primarily expressed on myeloid cells, but can be induced in epithelial cells.[2][3] |
| Timing of sample collection. | Perform a time-course experiment to determine the peak of TREM-1 expression post-infection. | TREM-1 expression can be transient and time-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for infecting human airway epithelial cells with rhinovirus in vitro?
A1: A standard protocol for infecting primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) is as follows:
Experimental Protocol: Rhinovirus Infection of Primary HBE Cells at ALI
-
Cell Culture: Culture primary HBE cells on transwell inserts. When cells are fully differentiated (typically after 3-4 weeks), proceed with the infection.
-
Virus Preparation: Thaw a viral aliquot (e.g., HRV-16) on ice. Dilute the virus in an appropriate volume of serum-free culture medium to achieve the desired multiplicity of infection (MOI). A typical MOI for rhinovirus infection of HBE cells is between 0.1 and 1.
-
Infection:
-
Wash the apical surface of the ALI cultures with phosphate-buffered saline (PBS) to remove mucus.
-
Add the diluted virus to the apical chamber.
-
Incubate for 1-2 hours at 33-34°C in a 5% CO2 incubator to allow for viral entry.
-
-
Post-Infection:
-
Remove the viral inoculum from the apical surface and wash three times with PBS.
-
Continue incubation at 33-34°C and 5% CO2.
-
-
Sample Collection:
-
Apical Lavage: At desired time points (e.g., 24, 48, 72 hours post-infection), collect apical secretions by adding a small volume of PBS to the apical surface, incubating for 10 minutes, and then collecting the lavage fluid. This can be used for viral titration (TCID50 assay) or cytokine analysis (ELISA).
-
Cell Lysates: Lyse the cells in the transwell insert for RNA or protein extraction to analyze host gene expression (e.g., TREM-1, cytokines) via qPCR or Western blot.
-
Q2: How can I minimize variability when using primary human airway epithelial cells?
A2: Due to inherent genetic and environmental factors, donor-to-donor variability is a significant challenge.[1] To mitigate this:
-
Use multiple donors: Include cells from at least three different donors in your experiments to ensure the observed effects are not donor-specific.
-
Normalize data: For each donor, normalize the results of infected cells to the mock-infected control. This will highlight the treatment effect relative to the baseline for that specific donor.
-
Consistent cell culture: Maintain consistent culture conditions, including media formulation, passage number, and differentiation state.
Q3: What is the role of TREM-1 in rhinovirus infection and what does its signaling pathway look like?
A3: Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is an immune receptor that amplifies inflammation. While its role in bacterial infections is well-established, emerging evidence suggests it is also involved in the response to viral infections.[3][4][5] In the context of a respiratory viral infection, viral components, known as Pathogen-Associated Molecular Patterns (PAMPs), can be recognized by host cells, leading to an inflammatory response. Although the direct ligand for TREM-1 is not fully identified, viral infections have been shown to upregulate TREM-1 expression.[4][5] The activation of TREM-1 signaling, likely in synergy with other pattern recognition receptors like Toll-like receptors (TLRs), can lead to an amplified production of pro-inflammatory cytokines and chemokines.[3][4]
Below is a diagram of the putative TREM-1 signaling pathway following viral recognition.
Caption: Putative TREM-1 signaling pathway activated by viral PAMPs.
Q4: How can I create a logical workflow to troubleshoot inconsistent experimental results?
A4: A systematic approach is crucial for identifying the source of variability. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting inconsistent rhinovirus experiments.
By systematically evaluating each potential source of error, researchers can improve the reproducibility and reliability of their experimental findings in the study of rhinovirus infections.
References
- 1. Changes in microbiota during experimental human Rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of triggering receptor expressed on myeloid cells (TREM-1) in airway epithelial cells by 1,25(OH)2 vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? [frontiersin.org]
- 4. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing tremacamra concentration for maximal inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of Tremacamra, a potent and selective inhibitor of MEK1/2 kinases, for maximal inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, ATP-non-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinases). By binding to a unique allosteric site, it prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling of the MAPK/ERK pathway. This pathway is a critical regulator of cellular processes like proliferation and survival and is often dysregulated in various cancers.[1]
Q2: What is the recommended starting concentration for in vitro biochemical and cell-based assays?
For initial experiments, a broad concentration range is recommended.
-
In Vitro Kinase Assays: Start with a dose-response curve ranging from 1 nM to 100 µM to determine the biochemical IC50.[2]
-
Cell-Based Assays: Begin with a wider range, for instance, 0.01 µM to 100 µM, to establish a cellular EC50 for growth inhibition.[2] The optimal concentration can be significantly different from the biochemical IC50 due to factors like cell permeability and the high intracellular concentration of ATP.[3][4]
Q3: How does the ATP concentration in my biochemical assay affect the observed IC50 value of this compound?
While this compound is an allosteric inhibitor, the conformation of the MEK1/2 enzyme can be influenced by ATP binding. Therefore, the ATP concentration can still affect the apparent IC50. For ATP-competitive inhibitors, this effect is direct and pronounced.[3][5] It is crucial to use an ATP concentration that is close to its Michaelis-Menten constant (Kₘ) for the kinase to ensure that the determined IC50 values are physiologically relevant and comparable across different experiments.[6] Performing assays at a consistent ATP concentration is mandatory for reproducible results.[6]
Q4: What is the difference between the biochemical IC50 and the cellular EC50?
-
Biochemical IC50 (Half Maximal Inhibitory Concentration): This value measures the concentration of this compound required to inhibit the activity of the isolated MEK1/2 enzyme by 50% in a cell-free, in vitro system.[7][8] It reflects the direct potency of the compound on its target.
-
Cellular EC50 (Half Maximal Effective Concentration): This value represents the concentration of this compound that produces 50% of the maximal possible effect in a cell-based assay (e.g., 50% inhibition of cell proliferation).[7] This metric is influenced by additional factors such as cell membrane permeability, drug efflux pumps, intracellular metabolism of the compound, and engagement with the target in a complex cellular environment.[4][5] Therefore, the cellular EC50 is often a better predictor of a compound's potential in vivo efficacy.
Q5: How long should I treat my cells with this compound to observe maximal inhibition?
The optimal treatment duration depends on the specific cell line and the biological endpoint being measured.
-
Target Phosphorylation: Inhibition of ERK phosphorylation can often be observed within a few hours (e.g., 2-6 hours).[9]
-
Cell Viability/Proliferation: Effects on cell growth typically require longer incubation periods, usually corresponding to one or more cell doubling times (e.g., 48-72 hours).[2][9] It is recommended to perform a time-course experiment to determine the optimal duration for your specific model system.[9]
Troubleshooting Guides
Problem: I am observing high variability between replicates in my dose-response assay.
-
Possible Cause: Inaccurate pipetting, especially during the creation of serial dilutions.
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, use a fresh tip for each dilution step and ensure thorough mixing. Preparing a master mix of reagents for addition to the assay plates can also help minimize pipetting errors.[5]
-
Possible Cause: The compound is precipitating out of solution at higher concentrations.
-
Solution: Visually inspect your stock solutions and the dilutions in the assay plate for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer or cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solubility issues.[3][5]
-
Possible Cause: Inconsistent cell seeding density in a cell-based assay.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use a predetermined optimal cell density and allow cells to adhere and resume growth for 24 hours before adding the inhibitor.[9]
Problem: The observed potency (IC50/EC50) is much lower than expected.
-
Possible Cause: Degradation of the compound.
-
Solution: Verify that this compound has been stored correctly according to the manufacturer's instructions. If possible, confirm the compound's integrity using analytical methods like LC-MS. Prepare fresh stock solutions and dilutions for each experiment.[3]
-
Possible Cause (Biochemical Assay): Suboptimal assay conditions.
-
Solution: The concentrations of the MEK1/2 enzyme and its substrate can influence the apparent IC50.[3] Ensure these are consistent. For ATP-competitive inhibitors, the IC50 is highly dependent on the ATP concentration used in the assay.[3]
-
Possible Cause (Cell-Based Assay): Low cell permeability or rapid drug efflux.
-
Solution: The compound may not be efficiently entering the cells or could be actively removed by efflux pumps.[5] Consider increasing the incubation time. If the target pathway is not active in your chosen cell line, you will not observe an inhibitory effect. Confirm baseline pathway activity (p-ERK levels) via Western blot.[9]
Problem: The inhibitory effect of this compound diminishes over extended time points (e.g., >48 hours).
-
Possible Cause: Metabolic degradation of the compound by the cells.
-
Solution: Cells can metabolize inhibitors, reducing their effective concentration over time.[9] For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.
-
Possible Cause: Instability of the compound in the culture medium.
-
Solution: this compound may not be stable in culture medium at 37°C for extended periods. Assess the stability of the compound under your experimental conditions.
Data Presentation
Table 1: Hypothetical Biochemical IC50 Values for this compound against MEK1
This table illustrates the potential impact of ATP concentration on the measured IC50 value of an ATP-competitive inhibitor. While this compound is allosteric, similar diligence in standardizing ATP concentration is recommended.
| Assay Condition | ATP Concentration | MEK1 Concentration | Substrate Concentration | Resulting IC50 (nM) |
| Condition A | 10 µM | 5 nM | 100 µM | 15.2 |
| Condition B | 100 µM (Kₘ) | 5 nM | 100 µM | 55.8 |
| Condition C | 1 mM | 5 nM | 100 µM | 250.4 |
Table 2: Example Cell Viability Data for EC50 Determination in a Cancer Cell Line
This table shows representative data from an MTT assay after 72 hours of treatment with this compound. Data is normalized to the vehicle control (0.1% DMSO).
| This compound Conc. (µM) | Average Absorbance | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.01 | 1.241 | 0.091 | 99.0% |
| 0.1 | 1.028 | 0.075 | 82.0% |
| 0.5 | 0.652 | 0.054 | 52.0% |
| 1.0 | 0.414 | 0.039 | 33.0% |
| 5.0 | 0.188 | 0.021 | 15.0% |
| 10.0 | 0.176 | 0.019 | 14.0% |
Based on this data, the EC50 value would be calculated using non-linear regression analysis and is approximately 0.45 µM.
Experimental Protocols
Protocol 1: Determining the Biochemical IC50 of this compound
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the MEK1 enzyme.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer. A common starting range is 100 µM to 1 nM.[2] Include a DMSO-only vehicle control.
-
Prepare a solution containing the MEK1 enzyme and its substrate (e.g., inactive ERK2) in the kinase assay buffer.
-
Prepare an ATP solution. The final concentration should ideally be at or near the Kₘ for MEK1.[2]
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the serially diluted this compound or DMSO control.
-
Add the MEK1/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.[2]
-
Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at 30°C. The reaction time should be within the linear range of the assay.[6]
-
-
Detection and Data Analysis:
-
Terminate the reaction by adding a stop solution.
-
Quantify the reaction product. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) that measure ATP consumption or fluorescence-based assays.[10][11]
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3][7]
-
Protocol 2: Determining Cellular EC50 using an MTT Assay
This protocol describes how to measure the effect of this compound on cell viability to determine its half-maximal effective concentration (EC50).
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[12]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial experiment.[2] Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and replace it with the medium containing the inhibitor dilutions or vehicle control.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).[12]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50 value.[2]
-
Mandatory Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Dose-response curves and determination of IC50 values [bio-protocol.org]
Technical Support Center: Intranasal Drug Delivery & Nasal Irritation in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intranasal drug delivery in animal models. The focus is on identifying and characterizing potential nasal irritation.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of nasal irritation in animal models during a study?
A1: Initial signs of nasal irritation can be observed through clinical observations. These may include:
-
Increased frequency of sneezing or nasal scratching.
-
Nasal discharge (serous, mucoid, or bloody).
-
Changes in breathing patterns, such as labored breathing.[1]
-
Redness or swelling around the nares.
-
Reduced food consumption and subsequent weight loss, which can be an indirect indicator of discomfort.[2]
Q2: My study shows inconsistent results in nasal irritation between animals in the same dosing group. What could be the cause?
A2: Inconsistency can stem from several factors:
-
Dosing Technique: Improper administration can lead to variability in the dose delivered and the area of the nasal cavity exposed to the test article. Ensure the pipette tip or spray nozzle is correctly positioned and the dose is delivered to coincide with inspiration.[2]
-
Formulation Issues: The formulation may not be homogenous, leading to different concentrations of the active ingredient being administered. Ensure proper mixing and handling of the formulation.
-
Animal-Related Factors: Anatomical differences, even within the same species, can affect deposition. The health status of individual animals can also play a role; pre-existing subclinical nasal inflammation can exacerbate irritation.
Q3: How can I differentiate between mechanical irritation from the dosing procedure and chemically-induced irritation from my test compound?
A3: To differentiate between mechanical and chemical irritation, it is crucial to include a vehicle control group in your study design.[2] This group receives the formulation without the active pharmaceutical ingredient. If signs of irritation are observed in the vehicle control group, it suggests a mechanical effect of the administration procedure or irritation caused by the excipients in the formulation. Comparing the severity of irritation between the vehicle and active-dosed groups will help isolate the effect of the compound.
Q4: What biomarkers can I measure in nasal lavage fluid to quantify nasal irritation?
A4: Nasal lavage fluid can be analyzed for several biomarkers that indicate mucosal damage and inflammation. Key biomarkers include:
-
Total Protein: An increase in total protein suggests leakage from blood vessels due to inflammation or damage to the epithelial barrier.[3]
-
Lactate Dehydrogenase (LDH): LDH is a cytosolic enzyme released upon cell death, making it a good indicator of cytotoxicity and cell membrane damage.[3]
-
Interleukin-1alpha (IL-1α): This pro-inflammatory cytokine is released by epithelial cells upon injury and can indicate the initiation of an inflammatory response.[3]
-
Peroxidase: An indicator of inflammatory cell infiltration, particularly neutrophils.[3]
Troubleshooting Guides
Problem: High variability in biomarker levels in nasal lavage fluid.
| Potential Cause | Troubleshooting Step |
| Inconsistent Lavage Volume Recovery | Standardize the lavage procedure, ensuring a consistent volume is instilled and recovered from each animal. Document the recovered volume for each sample. |
| Contamination with Blood | Refine the lavage technique to be less invasive. Samples with visible blood contamination may need to be excluded from the analysis of certain biomarkers. |
| Timing of Lavage | Perform the nasal lavage at a consistent time point post-dose for all animals, as biomarker levels can change over time.[3] |
Problem: Unexpected histopathological findings in the control group.
| Potential Cause | Troubleshooting Step |
| Irritating Vehicle or Excipients | Test the vehicle and individual excipients for their irritation potential in a preliminary study. Some preservatives, like benzalkonium chloride, are known irritants.[3] |
| Mechanical Trauma from Dosing | Ensure the dosing apparatus does not cause physical injury to the nasal mucosa. The use of flexible, soft-tipped administration devices can be beneficial.[2] |
| Spontaneous Lesions | Be aware of the background pathology of the chosen animal strain. Some strains may have a higher incidence of spontaneous nasal lesions.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data that should be collected and analyzed in studies assessing nasal irritation.
Table 1: Nasal Lavage Biomarker Analysis
| Biomarker | Control Group (Vehicle) | Low Dose Group | Mid Dose Group | High Dose Group | Positive Control |
| Total Protein (µg/mL) | Baseline ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LDH (U/L) | Baseline ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IL-1α (pg/mL) | Baseline ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Histopathological Scoring of Nasal Turbinates (Example Scoring System)
| Histopathological Finding | Score | Description |
| Epithelial Hyperplasia | 0 | Normal |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Marked | |
| Inflammatory Cell Infiltration | 0 | Normal |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Marked | |
| Goblet Cell Hyperplasia | 0 | Normal |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Marked |
Experimental Protocols
Protocol 1: Nasal Lavage for Biomarker Analysis in Rats
-
Anesthesia: Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
Positioning: Place the animal on its back with its head tilted slightly downwards.
-
Lavage Instillation: Gently instill a known volume (e.g., 200 µL) of sterile saline into one nostril using a pipette.
-
Fluid Collection: Collect the lavage fluid that exits the contralateral nostril into a pre-labeled microcentrifuge tube.
-
Sample Processing: Centrifuge the collected fluid to pellet any cells. Collect the supernatant for biomarker analysis.
-
Analysis: Analyze the supernatant for biomarkers such as total protein, LDH, and IL-1α using commercially available assay kits.[3]
Protocol 2: Histopathological Examination of the Nasal Cavity in Rats
-
Euthanasia and Tissue Fixation: Following the study endpoint, euthanize the animal and perfuse the nasal cavity with a fixative (e.g., 10% neutral buffered formalin).
-
Decalcification: Decalcify the head to allow for soft tissue sectioning.
-
Tissue Sectioning: Collect transverse sections of the nasal cavity at standardized anatomical locations. A common method involves sectioning at four specific points relative to oral landmarks.[5]
-
Processing and Staining: Process the tissue sections, embed in paraffin, and stain with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: A veterinary pathologist should evaluate the slides for any pathological changes, including inflammation, epithelial changes, and necrosis.[2]
Visualizations
References
- 1. Comparative assessment of the sensory irritation potency in mice and rats nose-only exposed to ammonia in dry and humidified atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat nasal lavage biomarkers to assess preclinical irritation potential of nasal drug formulations and excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Comparative Anatomy, Histology, Physiology and Pathology of the Nasal Cavity of Rats, Mice, Dogs and Non-human Primates. Relevance to Inhalation Toxicology and Human Health Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histopathologic examination of the rat nasal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in tremacamra delivery and formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and delivery of tremacamra, a recombinant soluble intercellular adhesion molecule-1 (sICAM-1) for intranasal administration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental formulation and delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability of Intranasal this compound | 1. Rapid Mucociliary Clearance: The natural clearance mechanism of the nasal cavity removes the formulation before significant absorption can occur.[1][2][3] 2. Enzymatic Degradation: Peptidases and proteases in the nasal mucosa can degrade the protein structure of this compound.[1][2][3] 3. Poor Permeation Across Nasal Mucosa: As a large molecule, this compound has inherently low permeability through the nasal epithelium.[1][3][4] | 1. Incorporate Mucoadhesive Excipients: Use polymers like chitosan or polyacrylic acid to increase the residence time of the formulation in the nasal cavity.[5] 2. Add Enzyme Inhibitors: While not always ideal due to potential toxicity, co-formulation with protease inhibitors can be explored in preclinical models. A more common strategy is to use formulation strategies that protect the protein. 3. Use Permeation Enhancers: Incorporate enhancers such as cyclodextrins or chitosan to transiently open tight junctions between epithelial cells and improve absorption.[5][6] |
| Formation of Aggregates in this compound Formulation | 1. Physical Stress: Shaking, temperature fluctuations, or shear stress during processing can induce protein aggregation.[7][8] 2. Incompatible Excipients: Certain buffers, salts, or other excipients can destabilize the protein and promote aggregation.[8] 3. Incorrect pH: The formulation pH may be too close to the isoelectric point of this compound, reducing its solubility and stability. | 1. Optimize Handling and Storage: Avoid vigorous shaking and repeated freeze-thaw cycles. Store at recommended temperatures.[9] 2. Screen Excipients: Conduct a thorough excipient compatibility study. Use stabilizers like polysorbates or specific amino acids. 3. pH Optimization: Determine the optimal pH for this compound stability and formulate using a suitable buffer system. |
| Inconsistent Dosing from Nasal Spray Device | 1. Inappropriate Formulation Viscosity: If the viscosity is too high, it can be difficult to atomize, leading to inconsistent spray patterns and dosing.[10][11] 2. Device-Formulation Incompatibility: The chosen nasal spray device may not be suitable for the specific properties of the this compound formulation.[12][13] 3. Clogging of the Device: Protein aggregates or insoluble excipients can clog the nozzle of the spray device. | 1. Adjust Viscosity: Modify the concentration of viscosity-enhancing agents to achieve a balance between mucoadhesion and "sprayability."[10][11] 2. Device Selection: Test the formulation with a variety of nasal spray devices to find one that provides a consistent and appropriate spray plume and droplet size distribution.[12][13] 3. Ensure Formulation Homogeneity: Filter the formulation if appropriate and monitor for aggregate formation over time. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a recombinant soluble form of the Intercellular Adhesion Molecule-1 (ICAM-1).[14][15] Most subtypes of the human rhinovirus, the primary cause of the common cold, use the ICAM-1 receptor on nasal epithelial cells to gain entry and initiate infection.[16][17] this compound acts as a decoy receptor, binding to rhinoviruses in the nasal cavity and preventing them from attaching to the host's cells, thereby inhibiting infection.[14][18]
2. Why is intranasal delivery the chosen route for this compound?
Intranasal delivery is ideal for this compound as it allows for direct application to the site of rhinovirus infection, the nasal mucosa.[16][17] This topical delivery maximizes the concentration of the drug at the target site while minimizing systemic exposure and potential side effects.[15]
3. What are the main challenges in formulating a protein like this compound for intranasal delivery?
The primary challenges include:
-
Stability: Proteins are susceptible to physical and chemical degradation, including aggregation, which can be triggered by formulation components and environmental stress.[7][8][19]
-
Permeability: As a large molecule, this compound is not easily absorbed through the nasal mucosa, which is a key consideration if systemic uptake is desired, though less critical for its topical antiviral action.[1][4]
-
Mucociliary Clearance: The nasal cavity has a natural cleaning mechanism that can remove the drug before it has a chance to be effective, necessitating formulations that can prolong residence time.[1][2]
4. What types of excipients are commonly used in intranasal protein formulations?
Commonly used excipients include:
-
Buffers: To maintain an optimal pH for protein stability (typically pH 5.0-6.5 for nasal formulations).[2][20]
-
Tonicity-adjusting agents: Such as sodium chloride or dextrose, to make the formulation isotonic and prevent irritation.[21]
-
Stabilizers: Such as polysorbates (e.g., Polysorbate 80) to prevent protein aggregation and surface adsorption.[8]
-
Mucoadhesives: Polymers like chitosan or cellulose derivatives to increase nasal residence time.[5]
-
Permeation enhancers: Such as cyclodextrins, to improve absorption if needed.[5][6]
5. How can I assess the stability of my this compound formulation?
A combination of analytical techniques should be used to monitor stability:
-
Size Exclusion Chromatography (SEC): To detect and quantify soluble aggregates like dimers and oligomers.[8][9]
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles and detect the formation of larger aggregates.[22]
-
Visual Inspection: For detecting visible particles or precipitation.
-
Reverse-Phase HPLC (RP-HPLC): To detect chemical modifications such as oxidation or deamidation.
Data Presentation
Table 1: Effect of Permeation Enhancers on the Bioavailability of a Model Protein (Basic Fibroblast Growth Factor) Delivered Intranasally in Rats
| Formulation | Absolute Bioavailability (%) |
| bFGF alone | 5.35 |
| bFGF with 0.5% Chitosan | 7.53 |
Data adapted from a study on basic fibroblast growth factor (bFGF) to illustrate the potential impact of enhancers.
Table 2: Comparison of Clinical Outcomes in Experimental Rhinovirus Infection
| Outcome | Placebo | This compound |
| Total Symptom Score (mean) | 17.6 | 9.6 |
| Proportion of Clinical Colds | 67% | 44% |
| Nasal Mucus Weight (g, mean) | 32.9 | 14.5 |
Data from a randomized clinical trial of intranasally administered this compound.[14][15]
Experimental Protocols
Protocol 1: Analysis of this compound Aggregates by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of monomer, dimer, and higher molecular weight aggregates of this compound in a given formulation.
-
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for proteins in the molecular weight range of this compound
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
This compound formulation samples and reference standard
-
-
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Set the UV detector to 280 nm.
-
Inject a known concentration of the this compound reference standard to determine the retention time of the monomer.
-
Inject the this compound formulation sample.
-
Integrate the peaks corresponding to the high molecular weight species, dimer, and monomer.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 2: In Vitro Nasal Diffusion Cell Study
-
Objective: To assess the permeation of this compound across a simulated nasal epithelial barrier.
-
Materials:
-
Franz diffusion cell apparatus
-
Synthetic or animal-derived nasal membrane
-
Donor solution: this compound formulation
-
Receptor solution: Phosphate-buffered saline (PBS), pH 7.4
-
Stirring mechanism and temperature control (37°C)
-
-
Method:
-
Mount the nasal membrane between the donor and receptor chambers of the Franz diffusion cell.
-
Fill the receptor chamber with pre-warmed PBS and ensure no air bubbles are trapped beneath the membrane.
-
Apply the this compound formulation to the donor chamber.
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot from the receptor chamber and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., ELISA).
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of permeation.
-
Visualizations
Caption: Mechanism of this compound as a decoy receptor for rhinovirus.
Caption: Experimental workflow for developing an intranasal protein formulation.
Caption: Decision tree for troubleshooting low intranasal bioavailability.
References
- 1. Nasal Delivery of High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. Nasal Drug Product Development [intertek.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. renpharm.com [renpharm.com]
- 6. Absorption enhancers for nasal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 10. renpharm.com [renpharm.com]
- 11. inhalationmag.com [inhalationmag.com]
- 12. ondrugdelivery.com [ondrugdelivery.com]
- 13. NASAL DRUG DELIVERY - Overcoming the Challenges of Formulation Development [drug-dev.com]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The treatment of rhinovirus infections: progress and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of receptor-mediated rhinovirus neutralization defined by two soluble forms of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. saspublishers.com [saspublishers.com]
- 21. dovepress.com [dovepress.com]
- 22. biopharminternational.com [biopharminternational.com]
overcoming rapid clearance of soluble tremacamra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the rapid clearance of soluble tremacamra in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a very short in-vivo half-life of our soluble this compound. What are the likely reasons for this rapid clearance?
A1: The rapid clearance of soluble this compound is likely attributable to its molecular size. As a soluble protein, it is susceptible to several clearance mechanisms:
-
Renal Clearance: Proteins with a molecular weight below the renal filtration threshold (approximately 67 kDa) are rapidly cleared from circulation by the kidneys.[1][2] Soluble this compound, being a soluble form of ICAM-1, likely falls into this category.
-
Proteolytic Degradation: Therapeutic proteins can be degraded by proteases in the bloodstream and tissues.[2]
Q2: How can we extend the circulating half-life of soluble this compound?
A2: Several strategies can be employed to increase the in-vivo half-life of soluble this compound:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the protein increases its hydrodynamic size, thereby reducing renal clearance.[3][4][5]
-
Fusion to a Half-Life Extension Domain: Genetically fusing soluble this compound to a larger protein that has a naturally long half-life is a common and effective strategy.[6][7][8]
-
Fc Fusion: Fusing it to the Fc domain of an immunoglobulin (IgG) allows the fusion protein to be recycled by the neonatal Fc receptor (FcRn), protecting it from degradation.[9][10]
-
Albumin Fusion: Fusing it to human serum albumin (HSA) also leverages the FcRn recycling pathway and takes advantage of albumin's long intrinsic half-life.[11][12][13][14]
-
-
Formulation Strategies: Developing a sustained-release formulation can create a depot effect, slowly releasing the protein into circulation over an extended period.[15][16][17][18]
Q3: What are the advantages and disadvantages of PEGylation versus Fc fusion for extending the half-life of soluble this compound?
A3: Both PEGylation and Fc fusion are effective strategies, but they have different implications for your research:
| Feature | PEGylation | Fc Fusion |
| Mechanism | Increases hydrodynamic size, reducing renal clearance.[4][5] | Utilizes the FcRn-mediated recycling pathway to avoid degradation.[9][10] |
| Potential Impact on Activity | Can sometimes reduce the biological activity of the protein due to steric hindrance if not performed site-specifically. | The Fc domain is generally considered to not interfere with the activity of the fusion partner.[19] |
| Immunogenicity | PEG itself can be immunogenic in some cases, leading to the production of anti-PEG antibodies.[2] | The human Fc domain is generally well-tolerated, but the fusion protein can still elicit an immune response. |
| Production | A post-translational chemical modification step is required.[20][21] | The fusion protein can be expressed and purified as a single polypeptide chain.[22][23][24][25] |
Troubleshooting Guides
Issue 1: Reduced Biological Activity After PEGylation of Soluble this compound
-
Question: We have successfully PEGylated our soluble this compound, but its binding affinity to its target has significantly decreased. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Potential Cause: Random PEGylation can attach PEG chains to amino acid residues within the active site of soluble this compound, sterically hindering its interaction with its target.
-
Troubleshooting Steps:
-
Site-Specific PEGylation: Employ a site-specific PEGylation strategy to attach the PEG molecule to a region of the protein that is distant from the active site. This can be achieved by introducing a unique cysteine residue for conjugation or by using enzymatic methods.[3]
-
Vary PEG Size: Experiment with different molecular weights of PEG. A smaller PEG molecule may be sufficient to extend the half-life without significantly impacting the protein's activity.
-
Alternative Linker Chemistry: Explore different linker chemistries for attaching the PEG molecule, which may alter its orientation relative to the protein.
-
-
Issue 2: Low Expression Yield of Soluble this compound-Fc Fusion Protein
-
Question: We are trying to express a soluble this compound-Fc fusion protein in mammalian cells, but the expression levels are very low. What are the possible reasons and solutions?
-
Answer:
-
Potential Causes:
-
Codon Optimization: The DNA sequence of the fusion construct may not be optimized for expression in your chosen host system.
-
Incorrect Folding/Secretion: The fusion of the Fc domain may be interfering with the proper folding and secretion of the soluble this compound portion.
-
Suboptimal Culture Conditions: The cell culture conditions may not be optimal for the expression of this specific fusion protein.
-
-
Troubleshooting Steps:
-
Codon Optimization: Synthesize a new gene with codons optimized for your expression host (e.g., CHO or HEK293 cells).
-
Signal Peptide: Ensure that an efficient signal peptide is present at the N-terminus of the fusion protein to direct it to the secretory pathway.
-
Linker Design: Introduce a flexible linker (e.g., a glycine-serine linker) between the soluble this compound and the Fc domain to allow for proper independent folding of each domain.
-
Expression System: Consider trying a different expression system, such as a different mammalian cell line or a yeast expression system.
-
Optimize Culture Conditions: Systematically optimize culture parameters such as temperature, pH, and media composition.
-
-
Data on Half-Life Extension Strategies
The following table summarizes hypothetical data on the potential improvements in the pharmacokinetic profile of soluble this compound using different half-life extension strategies. The data is based on typical fold-increases observed for other therapeutic proteins.[2]
| Molecule | Half-Life (in vivo, rodent model) |
| Soluble this compound (unmodified) | 1-2 hours |
| PEGylated Soluble this compound (20 kDa PEG) | 20-40 hours |
| Soluble this compound-Fc Fusion | 100-150 hours |
| Soluble this compound-Albumin Fusion | 150-200 hours |
Experimental Protocols
Protocol for Site-Specific PEGylation of Soluble this compound
This protocol describes a method for the site-specific PEGylation of a soluble this compound variant containing a unique cysteine residue.
1. Materials:
-
Purified Cys-mutant soluble this compound in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated PEG (e.g., 20 kDa)
-
Reducing agent (e.g., TCEP)
-
Size-exclusion chromatography (SEC) column
-
SDS-PAGE analysis reagents
2. Procedure:
-
Reduction of Cysteine:
-
Dissolve the purified Cys-mutant soluble this compound in the reaction buffer.
-
Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to ensure the cysteine residue is in a reduced state.
-
-
PEGylation Reaction:
-
Add a 5-fold molar excess of maleimide-activated PEG to the reduced protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a free thiol-containing compound (e.g., cysteine or beta-mercaptoethanol) to quench any unreacted maleimide-PEG.
-
-
Purification of PEGylated Protein:
-
Purify the PEGylated soluble this compound from unreacted protein and excess PEG using size-exclusion chromatography (SEC). The PEGylated protein will elute earlier than the unmodified protein.
-
-
Analysis:
-
Analyze the purified fractions by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight.
-
Confirm the biological activity of the purified PEGylated protein using a relevant binding assay.
-
Protocol for Generating a Soluble this compound-Fc Fusion Protein
This protocol outlines the generation of a stable mammalian cell line for the expression of a soluble this compound-Fc fusion protein.
1. Materials:
-
Expression vector with a strong promoter (e.g., CMV) and a selection marker (e.g., neomycin resistance)
-
DNA sequence encoding soluble this compound
-
DNA sequence encoding the human IgG1 Fc domain
-
Mammalian expression host cell line (e.g., CHO-S)
-
Transfection reagent
-
Cell culture media and selection agent (e.g., G418)
-
Protein A affinity chromatography column
2. Procedure:
-
Construct Design:
-
Clone the DNA sequence of soluble this compound in-frame with the human IgG1 Fc domain into the mammalian expression vector. Include a suitable signal peptide at the N-terminus for secretion. A flexible linker between the two domains is recommended.
-
-
Transfection:
-
Transfect the host cell line with the expression construct using a suitable transfection reagent.
-
-
Selection of Stable Cell Lines:
-
Two days post-transfection, begin selecting for stably transfected cells by adding the appropriate selection agent (e.g., G418) to the culture medium.
-
Continue to culture the cells under selection pressure until stable, resistant colonies are formed.
-
-
Screening for High-Producing Clones:
-
Isolate and expand individual colonies.
-
Screen the culture supernatants from each clone for the expression of the fusion protein using an ELISA or Western blot.
-
-
Large-Scale Expression and Purification:
-
Expand the highest-producing clone in a larger-scale culture system (e.g., spinner flasks or bioreactor).
-
Purify the secreted soluble this compound-Fc fusion protein from the culture supernatant using Protein A affinity chromatography.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE under reducing and non-reducing conditions to confirm the correct molecular weight and disulfide bond formation.
-
Assess the biological activity of the fusion protein.
-
Visualizations
Caption: Mechanism of rapid renal clearance of soluble this compound.
Caption: FcRn-mediated recycling of a soluble this compound-Fc fusion protein.
Caption: Workflow for generating a soluble this compound-Fc fusion protein.
References
- 1. researchgate.net [researchgate.net]
- 2. kinampark.com [kinampark.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. In Translation: FcRn across the Therapeutic Spectrum [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Half-life extension through albumin fusion technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of albumin fusion technology to prolong the half-life of recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Albumin-Binding Domain: A Promising Approach in Half-Life Extension Drug Development - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 15. Formulation strategies for sustained release of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fc‐fusion proteins: new developments and future perspectives | EMBO Molecular Medicine [link.springer.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Optimized Production of Fc Fusion Proteins by Sortase Enzymatic Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
Technical Support Center: TREM-1 & TREM-2 Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) and TREM-2 in binding assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during TREM-1 and TREM-2 binding assays in a question-and-answer format.
Category 1: Low or No Signal
Question: Why is my signal unexpectedly low or absent in my TREM-1/TREM-2 binding assay?
Answer: A low or non-existent signal can stem from several factors related to your reagents, protocol, or equipment. A systematic troubleshooting approach is recommended. Below are common causes and their solutions.[1]
-
Issues with Receptor Source and Preparation:
-
Low Receptor Density: The cells or tissue you are using may have low expression of TREM-1 or TREM-2.[1] Consider using a cell line known to overexpress the receptor of interest.
-
Improper Membrane Preparation: Your protocol may not be effectively isolating the membrane fraction containing the receptors, or you may be experiencing protein degradation. Ensure you are using protease inhibitors during homogenization.[1]
-
Protein Degradation: Repeated freeze-thaw cycles of your membrane preparations can damage the receptors.[1] Aliquot your preparations after the initial isolation to avoid this.
-
-
Problems with Ligand/Antibody:
-
Degradation: The labeled ligand or antibody may have degraded over time. Ensure it is within its recommended shelf life and stored correctly, protected from light and at the appropriate temperature.[1]
-
Incorrect Concentration: Using a ligand or antibody concentration that is too low will result in a weak signal. Conversely, a concentration that is too high can increase non-specific binding.[1] It is optimal to use a concentration at or below the dissociation constant (Kd).[1]
-
-
Suboptimal Assay Conditions:
-
Incorrect Buffer Composition: Verify the pH and composition of your binding buffer. For many receptor binding assays, a 50 mM Tris-HCl buffer with a pH of 7.4 is common, sometimes supplemented with ions like MgCl₂.[2]
-
Assay Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium.[2] Perform a time-course experiment to determine the optimal incubation time.[2]
-
Pipetting Errors: Simple technical errors, such as incorrect volumes or omitting a reagent, can lead to assay failure.[2] Always double-check your protocol and use calibrated pipettes.[2]
-
Category 2: High Background or Non-Specific Binding
Question: My total binding is high, but my specific binding is low. What can I do?
Answer: This indicates high non-specific binding (NSB), which can mask your specific signal. Specific binding should ideally constitute at least 80-90% of the total binding.[2]
-
High Ligand/Antibody Concentration: Using a concentration significantly above the Kd can lead to increased binding to non-receptor sites.[2] Use a concentration at or below the Kd value for your specific receptor.[2]
-
Inappropriate Blocking Agent: The unlabeled ligand used to determine non-specific binding may not be suitable.[2] Use a high concentration (typically 100-1000 fold excess over the labeled ligand) of a known competitor to define non-specific binding.[2]
-
Insufficient Washing: Inadequate washing steps can leave unbound labeled ligand behind, contributing to high background. Ensure rapid and sufficient washing to minimize dissociation of the specifically bound ligand.[1]
-
Binding to Assay Components: The labeled ligand or antibody may be binding to the microplate or filter mats. Pre-soaking filter mats with an agent like polyethyleneimine can help reduce non-specific binding to the filter itself.[1] For plate-based assays, ensure you are using the appropriate type of microplate as specified in your protocol.[3]
Category 3: Assay Variability and Reproducibility Issues
Question: I'm seeing significant variability between my replicate wells and experiments. How can I improve reproducibility?
Answer: Inconsistent results can be frustrating. Focusing on precision and consistency in your experimental technique is key.
-
Pipetting Inaccuracy: Even small variations in pipetting can propagate and lead to significant errors, especially when preparing serial dilutions.[4] Pay close attention during sample preparation and consider using automated liquid-handling systems if available.[4]
-
Temperature Fluctuations: Binding affinity can be significantly influenced by temperature.[4] Ensure that your incubation steps are performed at a consistent and controlled temperature.
-
Inconsistent Cell/Membrane Preparation: Variations in cell passage number, confluency, or membrane preparation can lead to differing receptor expression levels between experiments. Maintain consistent cell culture practices and standardize your membrane preparation protocol.
-
Reagent Quality: The quality of your reagents is crucial for a successful assay.[5] Use high-quality, validated reagents and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for consideration when designing and troubleshooting your TREM-1 and TREM-2 binding assays.
Table 1: General Parameters for Receptor Binding Assays
| Parameter | Recommended Value/Consideration | Rationale |
| Specific Binding | > 80% of total binding at the Kd concentration | Ensures a clear signal window above non-specific interactions.[5] |
| Radioligand Concentration | At or below the Kd | Optimizes binding to high-affinity specific sites and minimizes NSB.[1][2] |
| Unlabeled Competitor Concentration | 100-1000 fold excess over labeled ligand | Effectively blocks all specific binding sites to accurately determine NSB.[2] |
| Total Ligand Bound | < 10% of total added ligand | Avoids ligand depletion, which can affect the accuracy of binding parameter calculations.[5] |
| Z'-factor | > 0.5 | Indicates a robust assay suitable for screening applications.[3] |
Table 2: Example Reagent Concentrations for ELISA-based Assays
| Reagent | Typical Concentration/Dilution | Notes |
| Coating Antibody | 1 µg/mL | For capturing the target protein (e.g., recombinant TREM-2).[6] |
| Standard Protein | 156–10,000 pg/mL | To generate a standard curve for quantification.[6] |
| Biotinylated Detection Antibody | Varies (e.g., 1:1000) | Titration is recommended to determine the optimal concentration. |
| Streptavidin-HRP | Varies (e.g., 1:5000) | Titration is necessary for optimal signal amplification.[7] |
Experimental Protocols
Protocol 1: Sandwich ELISA for Soluble TREM-1/TREM-2
This protocol is a general guideline for a sandwich ELISA to quantify soluble TREM-1 or TREM-2 in samples like cell culture supernatants.
Materials:
-
96-well high-binding ELISA plate
-
Capture antibody (specific for TREM-1 or TREM-2)
-
Recombinant TREM-1 or TREM-2 standard protein
-
Detection antibody (biotinylated, specific for TREM-1 or TREM-2)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 0.5 M HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Sample diluent (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in PBS to a final concentration of 1-2 µg/mL. Add 100 µL to each well of the 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.[6]
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant TREM-1/TREM-2 standard in sample diluent. Add 100 µL of your samples and standards to the appropriate wells. Incubate for 1-2 hours at 37°C.[8]
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in sample diluent. Add 100 µL to each well and incubate for 1 hour at 37°C.[8]
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in sample diluent. Add 100 µL to each well and incubate for 30 minutes at 37°C, protected from light.[8]
-
Washing: Repeat the wash step as in step 8.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark until a color change is observed.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[8]
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to determine the concentration of TREM-1/TREM-2 in your samples.
Protocol 2: Cell-Based Binding Assay
This protocol describes a general method for assessing the binding of a ligand to cell-surface TREM-1 or TREM-2.
Materials:
-
Cells expressing TREM-1 or TREM-2
-
Cell culture plates (e.g., 96-well)
-
Biotinylated ligand (e.g., biotinylated TREM-2 protein)
-
Streptavidin-HRP
-
HRP substrate
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your TREM-expressing cells in a 96-well plate and culture overnight at 37°C with 5% CO₂.[7]
-
Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block the cells with 5% BSA in PBS overnight at 4°C to minimize non-specific binding.[7]
-
Ligand Incubation: Prepare different concentrations of the biotinylated ligand in blocking buffer. Add these to the wells and incubate for 1 hour at room temperature.[7]
-
Washing: Wash the cells three times with PBS.
-
Streptavidin-HRP Incubation: Incubate the cells with Streptavidin-HRP (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.[7]
-
Washing: Perform thorough washing with PBS (at least five times).
-
Substrate Addition: Add the HRP substrate and allow the reaction to proceed for approximately 25 minutes, or until sufficient color development.[7]
-
Stop Reaction: Terminate the reaction with a stop solution (e.g., 0.5 M HCl).[7]
-
Data Analysis: Measure the absorbance to quantify the amount of bound ligand.
Signaling Pathways and Experimental Workflows
TREM-1 Signaling Pathway
Caption: Canonical signaling pathway of TREM-1 activation.
Experimental Workflow: ELISA Binding Assay
Caption: Step-by-step workflow for a typical sandwich ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. TREM2 on microglia cell surface binds to and forms functional binary complexes with heparan sulfate modified with 6-O-sulfation and iduronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse TREM-1(Triggering Receptor Expresses on Myeloid Cells-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
improving the prophylactic efficacy of tremacamra
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tremacamra, a novel synthetic Toll-like receptor 7 (TLR7) agonist designed for the prophylactic prevention of Respiratory Syncytial Virus (RSV) infection. This compound activates TLR7 in plasmacytoid dendritic cells (pDCs), inducing a robust type I interferon (IFN-I) response. This establishes a powerful antiviral state, rendering host cells resistant to RSV. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your research and improve the prophylactic efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
A1: this compound is a hydrophobic molecule and exhibits poor solubility in aqueous solutions.[1][2] For in vitro experiments, we recommend reconstituting this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). For final dilutions in cell culture media, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. For in vivo studies, a formulation with co-solvents such as a mixture of 10% DMSO, 40% PEG300, and 50% saline is recommended to improve solubility and bioavailability.[3]
Q2: What is the stability of this compound in solution?
A2: The DMSO stock solution of this compound is stable for up to 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions in aqueous media should be prepared fresh for each experiment and used within a few hours, as the compound may precipitate out of solution over time.
Q3: Can this compound be used for therapeutic, as well as prophylactic, treatment?
A3: this compound is primarily designed for prophylactic use, establishing an antiviral state prior to viral exposure. While TLR7 agonists have been explored for therapeutic applications, the efficacy of this compound as a post-infection treatment has not been fully established and may be limited.[4] Prophylactic administration has shown the most promising results in preclinical models.[5]
Q4: Are there any known off-target effects of this compound?
A4: As a potent immunomodulator, systemic administration of this compound can lead to an excessive release of cytokines, potentially causing adverse effects such as fever and hypotension.[6] While this compound is highly specific for TLR7 and does not stimulate TLR8, researchers should be mindful of potential systemic inflammatory responses, especially at higher doses in vivo.[7] Some studies have noted that TLR7 agonists can have effects on airway nerves, which may be relevant depending on the experimental model.[8][9]
Q5: How can I confirm that this compound is activating the TLR7 pathway in my cells?
A5: Activation of the TLR7 pathway can be confirmed by measuring the upregulation of downstream signaling molecules and target genes. We recommend performing qPCR to detect increased mRNA levels of IFN-α, IFN-β, and other interferon-stimulated genes (ISGs). Additionally, you can measure the secretion of Type I interferons and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or a multiplex cytokine assay.[10][11]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in In Vitro Antiviral Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a formulation with surfactants like Tween 80 for in vitro studies if solubility issues persist.[3] |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Cell viability should be greater than 90% at the time of treatment.[12] Inconsistent cell monolayers can lead to variable viral plaque formation.[13] |
| Inconsistent Viral Titer | Use a consistent, pre-titered viral stock for all experiments. Perform a viral back-titration with each assay to confirm the amount of virus used.[14] |
| Assay Conditions | Standardize all incubation times and temperatures. Ensure consistent media coverage of the cell monolayer during viral adsorption by gently rocking the plates.[13][15] |
Issue 2: Lack of Prophylactic Efficacy in Animal Models
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Timing | The prophylactic effect of immunomodulators is time-dependent. Conduct a dose-response and time-course study to determine the optimal dose and administration schedule of this compound prior to viral challenge.[5][16] |
| Poor Bioavailability | If using intraperitoneal or oral administration, poor absorption may be an issue. Consider intranasal administration for respiratory viruses like RSV to deliver the compound directly to the site of infection.[5] Ensure the formulation is optimized for in vivo delivery.[1] |
| Immunosuppressive Feedback | High doses of TLR agonists can induce regulatory feedback loops, such as the production of IL-10, which can dampen the desired immune response.[4][17] Measure serum cytokine levels, including IL-10, to assess the systemic immune response. |
| Animal Health Status | Ensure that the animals are healthy and free from other infections, which could alter their baseline immune status and response to this compound. |
Issue 3: Unexpected Toxicity or Adverse Events in Animal Models
| Potential Cause | Troubleshooting Step |
| Systemic Cytokine Release | High doses of TLR7 agonists can lead to systemic toxicity.[6] Monitor animals for signs of distress, such as significant weight loss (>20%), lethargy, and ruffled fur.[12] Reduce the dose or consider a localized delivery route (e.g., intranasal) to minimize systemic exposure.[2] |
| Formulation Vehicle Toxicity | Include a vehicle-only control group to ensure that the observed toxicity is not due to the solvents or excipients used in the formulation.[16] |
| Off-Target Effects | While specific for TLR7, unexpected off-target effects can occur. A thorough toxicological evaluation, including histopathology of major organs, is recommended if unexplained toxicity is observed. |
Quantitative Data Summary
The following tables present hypothetical data from key experiments to provide a baseline for expected results.
Table 1: In Vitro Prophylactic Efficacy of this compound against RSV
| This compound Concentration (µM) | RSV Plaque Reduction (%) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 0 | 100 ± 2.1 |
| 0.1 | 25.3 ± 4.5 | 98.7 ± 3.4 |
| 0.5 | 68.1 ± 6.2 | 97.5 ± 2.8 |
| 1.0 | 92.4 ± 3.1 | 96.1 ± 3.9 |
| 5.0 | 98.7 ± 1.5 | 90.3 ± 4.5 |
| 10.0 | 99.1 ± 0.8 | 82.4 ± 5.6 |
Table 2: In Vivo Prophylactic Efficacy of this compound in a Murine RSV Challenge Model
| Treatment Group (Intranasal) | Time of Administration (Pre-challenge) | Survival Rate (%) | Lung Viral Titer (log10 PFU/g) (Day 4 post-infection) |
| Vehicle Control | -24h | 0 | 5.8 ± 0.4 |
| This compound (1 mg/kg) | -72h | 40 | 4.1 ± 0.6 |
| This compound (1 mg/kg) | -48h | 80 | 3.2 ± 0.5 |
| This compound (1 mg/kg) | -24h | 100 | 2.1 ± 0.3 |
| This compound (1 mg/kg) | -6h | 60 | 3.9 ± 0.7 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced TLR7 signaling pathway.
Caption: Workflow for an in vivo prophylactic efficacy study.
Caption: Troubleshooting inconsistent in vitro results.
Detailed Experimental Protocols
Protocol 1: In Vitro RSV Plaque Reduction Neutralization Test (PRNT) for Prophylactic Efficacy
This protocol is adapted from standard PRNT procedures to assess the prophylactic, rather than neutralizing, activity of this compound.[18][19]
-
Cell Seeding:
-
Seed Vero cells in a 24-well plate at a density that will result in a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO₂.
-
-
Prophylactic Treatment:
-
Prepare serial dilutions of this compound in cell culture medium (e.g., DMEM with 2% FBS). Remember to include a vehicle control (e.g., 0.5% DMSO).
-
Once cells are confluent, remove the growth medium and add the this compound dilutions to the respective wells.
-
Incubate for 24 hours to allow the cells to enter an antiviral state.
-
-
Virus Inoculation:
-
Prepare a working dilution of RSV calculated to produce 50-100 plaques per well.
-
After the 24-hour pre-treatment, remove the medium containing this compound and wash the monolayer gently with sterile PBS.
-
Inoculate the cells with the prepared RSV dilution.
-
Incubate for 1-2 hours at 37°C, gently rocking the plate every 15-20 minutes to ensure even distribution of the virus.[13]
-
-
Overlay and Incubation:
-
After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.0% methylcellulose in DMEM with 2% FBS).
-
Incubate the plates at 37°C for 4-5 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Carefully remove the overlay.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cell monolayer with a 0.1% crystal violet solution.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control wells.
-
The formula is: [1 - (Plaque count in treated well / Plaque count in control well)] * 100.
-
Protocol 2: In Vivo Prophylactic Efficacy Study in BALB/c Mice
This protocol outlines a general framework for evaluating the prophylactic efficacy of this compound against RSV infection in a mouse model.[5][12][20]
-
Animals and Acclimatization:
-
Use 6-8 week old female BALB/c mice.
-
Allow mice to acclimatize to the facility for at least one week prior to the experiment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]
-
-
Groups and Randomization:
-
Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound 1 mg/kg). A typical group size is 8-10 mice.
-
-
Prophylactic Administration:
-
Based on preliminary studies, administer the optimal prophylactic dose of this compound (or vehicle) via the intranasal route 24 hours prior to the viral challenge.
-
Lightly anesthetize the mice and instill 25 µL of the solution into each nostril.
-
-
RSV Challenge:
-
Anesthetize the mice and infect them via intranasal inoculation with a predetermined lethal or sub-lethal dose of RSV in a 50 µL volume.
-
-
Monitoring:
-
Monitor the mice daily for a period of 14 days.
-
Record body weight and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity).
-
Euthanize mice that lose more than 20-25% of their initial body weight or show signs of severe distress.[12]
-
-
Endpoint Analysis (Interim Cohort):
-
On day 4 post-infection, euthanize a subset of mice from each group (n=4-5).
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue and determine the viral titer using a standard plaque assay on Vero cells.
-
A portion of the lung can be fixed in formalin for histopathological analysis to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Compare survival curves between groups using a Log-rank (Mantel-Cox) test.
-
Compare differences in body weight and lung viral titers using an appropriate statistical test (e.g., t-test or ANOVA).
-
References
- 1. Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prophylactic Administration of Bacterially Derived Immunomodulators Improves the Outcome of Influenza Virus Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TLR7 agonist-induced bronchodilation: key mechanistic questions remain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 11. TLR AGONISTS: Are They Good Adjuvants? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. avys.omu.edu.tr [avys.omu.edu.tr]
- 14. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Validation & Comparative
Tremacamra's Efficacy in the Landscape of Rhinovirus Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tremacamra's efficacy against other rhinovirus inhibitors, supported by available experimental data. The information is presented to facilitate a clear understanding of the current landscape of rhinovirus antiviral development.
Executive Summary
This compound, a soluble intercellular adhesion molecule 1 (ICAM-1), has demonstrated a notable reduction in the severity of experimental rhinovirus colds. By acting as a decoy receptor, it prevents the virus from attaching to host cells, a critical initial step in the infection process. This guide compares the clinical efficacy and underlying mechanisms of this compound with other significant rhinovirus inhibitors, including the 3C protease inhibitor rupintrivir and the capsid binders vapendavir and pirodavir. While direct comparative trials are lacking, this document synthesizes available data to offer a comprehensive overview of their respective strengths and limitations.
Comparative Efficacy of Rhinovirus Inhibitors
The following table summarizes the quantitative efficacy data from clinical trials of this compound and other selected rhinovirus inhibitors. It is important to note that these data are derived from separate studies with potentially different designs, patient populations, and endpoints, making direct comparisons challenging.
| Drug | Mechanism of Action | Key Efficacy Endpoints | Results (Treatment vs. Placebo) | Citation |
| This compound | Soluble ICAM-1 Receptor Decoy | Total Symptom Score | 9.6 vs 17.6 | |
| Proportion of Clinical Colds | 44% vs 67% | |||
| Nasal Mucus Weight (g) | 14.5 vs 32.9 | |||
| Rupintrivir | 3C Protease Inhibitor | Mean Total Daily Symptom Score (Treatment) | 2.2 vs 3.3 | |
| Positive Viral Cultures (Prophylaxis, 5x/day) | 44% vs 70% | |||
| Vapendavir | Capsid Binder | Viral Load and Symptoms in COPD patients | Reduced viral load and improved symptoms | |
| Pirodavir | Capsid Binder | Infection Rate (Prophylaxis, 6x/day) | 58% vs 100% | |
| Clinical Cold Development (Prophylaxis, 6x/day) | 8% vs 54% | |||
| Median Duration of Illness (Treatment) | 7 days vs 7 days (no significant difference) |
Mechanisms of Action: A Visual Comparison
The diverse strategies employed by these inhibitors to combat rhinovirus infection are illustrated in the following signaling pathway diagram. This compound's unique approach of blocking viral attachment is contrasted with the intracellular targets of other agents.
Detailed Experimental Protocols
An understanding of the methodologies employed in clinical trials is crucial for the critical evaluation of efficacy data. Below are the detailed protocols for the key experiments cited.
This compound: Randomized Clinical Trial Protocol
-
Study Design: Four randomized, double-blind, placebo-controlled trials.
-
Participants: 198 healthy volunteers aged 18 to 60 with a low antibody titer to the challenge virus.
-
Intervention: Intranasal administration of this compound or placebo. Treatment was initiated either 7 hours before (pre-inoculation) or 12 hours after (post-inoculation) inoculation with rhinovirus type 39.
-
Dosage: 367 µg of this compound per nostril, administered in 6 doses at 3-hour intervals daily for 7 days.
-
Primary Outcome Measures:
-
Infection rate, confirmed by virus isolation and seroconversion.
-
Illness severity, assessed by symptom scores.
-
Incidence of clinical colds.
-
Nasal mucus weight.
-
-
Data Analysis: Results from the four studies were pooled for the main analysis as no significant treatment-by-study interaction was observed.
Rupintrivir: Phase II Experimental Rhinovirus Infection Studies
-
Study Design: Three double-blind, placebo-controlled clinical trials.
-
Participants: 202 healthy volunteers.
-
Intervention: Intranasal rupintrivir (8 mg) or placebo spray.
-
Prophylaxis: Administered two or five times daily for 5 days, starting 6 hours before viral challenge.
-
Treatment: Administered five times daily for 4 days, starting 24 hours after viral challenge.
-
-
Primary Outcome Measures:
-
Proportion of subjects with positive viral cultures.
-
Mean total daily symptom score.
-
-
Secondary Outcome Measures: Viral titers, individual symptom scores, and nasal discharge weights.
Vapendavir: Phase 2a COPD Patient Challenge Study
-
Study Design: A randomized, placebo-controlled human rhinovirus challenge model.
-
Participants: 40 patients with stage two Chronic Obstructive Pulmonary Disease (COPD).
-
Intervention: Oral vapendavir or placebo administered for seven days following the onset of respiratory symptoms after experimental rhinovirus infection.
-
Primary Outcome Measures:
-
Patient outcomes (details not specified in the abstract).
-
Viral load.
-
Lung function.
-
Pirodavir: Experimental Rhinovirus Infection Trials
-
Study Design: Four double-blind, controlled trials.
-
Participants: Healthy volunteers susceptible to the challenge rhinovirus strain.
-
Intervention: Intranasal pirodavir (2 mg per dose) or placebo administered via a metered pump spray.
-
Prophylaxis: Three or six times daily for a total of 25 doses, with viral inoculation occurring within 10 minutes of the second and third doses.
-
Treatment: Initiated 24 hours after rhinovirus challenge.
-
-
Primary Outcome Measures:
-
Infection rate (detected by virus shedding or seroconversion).
-
Development of clinical colds.
-
Symptom scores.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a randomized, placebo-controlled experimental rhinovirus challenge study, as exemplified by the this compound clinical trials.
Conclusion
This compound presents a promising, mechanistically distinct approach to mitigating the symptoms of the common cold by preventing rhinovirus attachment to host cells. The available clinical data demonstrates a significant reduction in symptom severity and the incidence of clinical colds in experimental settings. In comparison, other inhibitors targeting intracellular viral processes, such as the 3C protease inhibitor rupintrivir and the capsid binders vapendavir and pirodavir, have also shown efficacy, although with varying degrees of success in different study settings and patient populations.
For the research and drug development community, the development of a diverse portfolio of antiviral agents with different mechanisms of action is crucial for addressing the challenge of the numerous rhinovirus serotypes and the potential for drug resistance. Further head-to-head clinical trials would be invaluable in establishing a definitive hierarchy of efficacy among these promising rhinovirus inhibitors.
A Comparative Guide to the Mechanism of Action of Tremacamra and Alternative Anti-Rhinoviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of tremacamra, a soluble ICAM-1 receptor decoy, with other anti-rhinoviral compounds that target different stages of the viral life cycle. The information is supported by experimental data to aid in the evaluation of these therapeutic strategies.
Comparative Analysis of Anti-Rhinoviral Agents
This compound represents a unique, host-oriented approach by functioning as a biological decoy. To validate and compare its mechanism, it is essential to contrast its performance with agents targeting distinct viral or host processes. This section summarizes the quantitative data for this compound and three key alternatives: Pleconaril (capsid inhibitor), Rupintrivir (viral protease inhibitor), and IMP-1088 (host N-myristoyltransferase inhibitor).
Table 1: Quantitative Comparison of Anti-Rhinoviral Compounds
| Compound | Target | Mechanism of Action | Potency (In Vitro) | Clinical Efficacy Endpoint (vs. Placebo) |
| This compound | Human Rhinovirus (HRV) virion | Receptor Decoy : Soluble ICAM-1 binds to the virus, preventing its attachment to host cell ICAM-1 receptors.[1][2][3][4] | Data not publicly available. | Reduced total symptom score (9.6 vs 17.6), lower incidence of clinical colds (44% vs 67%), and reduced nasal mucus weight (14.5g vs 32.9g).[1] |
| Pleconaril | HRV VP1 Capsid Protein | Capsid Binding : Binds to a hydrophobic pocket in the VP1 capsid protein, preventing receptor binding and viral uncoating.[5][6][7][8] | EC50: Varies by serotype; generally in the range of 0.01-1 µM. | Showed reduction in cold symptoms and medication use in clinical trials.[5] |
| Rupintrivir | HRV 3C Protease (3Cpro) | Enzyme Inhibition : Irreversibly inhibits the viral 3C protease, preventing the cleavage of the viral polyprotein into mature, functional proteins.[9][10][11] | Mean EC50: 0.023 µM (across 48 HRV serotypes).[9][12] IC50 (vs. EV71 3Cpro): 2.3 - 7.3 µM.[10][13] | Phase 2 trials showed a significant reduction in symptoms.[11] |
| IMP-1088 | Human N-myristoyltransferase (NMT1 & NMT2) | Host-Targeted Inhibition : Inhibits host NMT, preventing the myristoylation of the viral VP0 capsid precursor, which is essential for viral assembly.[14][15][16] | IC50 (NMT1/2): <1 nM .[14] EC50 (antiviral): 5.8 - 17 nM .[14] | Preclinical; not yet tested in human clinical trials. |
Visualizing Mechanisms and Experimental Workflows
Understanding the distinct points of intervention and the methods used to validate them is critical for drug development. The following diagrams illustrate the different anti-rhinoviral mechanisms, a generalized workflow for their validation, and a comparative logic diagram.
Detailed Experimental Protocols
The validation of a specific mechanism of action relies on a suite of standardized assays. Below are detailed methodologies for key experiments relevant to the compounds discussed.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the neutralizing activity of a compound against a virus.[17][18][19][20]
-
Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
-
Methodology:
-
Cell Seeding: Seed a susceptible cell line (e.g., HeLa) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound, Pleconaril) in a virus-appropriate medium.
-
Virus-Compound Incubation: Mix a standard amount of rhinovirus (e.g., 100 plaque-forming units, PFU) with each compound dilution. Incubate at 37°C for 1 hour to allow the compound to bind to or affect the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow adsorption for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until visible plaques form.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize and count the plaques.
-
Analysis: Calculate the percentage of plaque reduction compared to a virus-only control for each compound concentration. Determine the EC50 value using non-linear regression analysis.
-
HRV 3C Protease Inhibition Assay
This biochemical assay is used to measure the direct inhibitory effect of a compound on the viral protease enzyme.[21][22][23][24]
-
Objective: To determine the concentration of a compound required to inhibit the activity of HRV 3C protease by 50% (IC50).
-
Methodology:
-
Reagent Preparation: Reconstitute recombinant HRV 3C protease, a fluorogenic or chromogenic substrate (e.g., a peptide containing the Gln-Gly cleavage site), and the test compound (e.g., Rupintrivir) in an appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to wells containing the HRV 3C protease. Include a no-inhibitor control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the signal (fluorescence or absorbance at 405 nm for a pNA-based substrate) in kinetic mode using a microplate reader at room temperature for 1-2 hours.
-
Analysis: The rate of substrate cleavage is proportional to the signal increase over time. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Host N-Myristoyltransferase (NMT) Inhibition Assay
This assay validates the inhibition of the host enzyme responsible for a modification critical to viral assembly.
-
Objective: To determine the IC50 of a compound (e.g., IMP-1088) against human NMT1 and NMT2.
-
Methodology:
-
Assay Principle: This assay typically uses a scintillation proximity assay (SPA) or fluorescence-based method. A peptide substrate derived from a known NMT target is used along with radiolabeled or fluorescently tagged Myristoyl-CoA.
-
Reaction Mixture: In a microplate, combine recombinant human NMT1 or NMT2, the peptide substrate, [³H]Myristoyl-CoA, and serial dilutions of the test compound.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Signal Detection:
-
For SPA: Add scintillant-coated beads that bind the radiolabeled peptide. When the [³H]Myristoyl group is transferred to the peptide, it is brought into proximity with the bead, generating a light signal.
-
For fluorescence: Measure the change in fluorescence polarization or intensity upon myristoylation of the tagged substrate.
-
-
Analysis: Quantify the signal in each well. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value from the dose-response curve.
-
Viral Uncoating/Capsid Stability Assay
This assay assesses the ability of compounds like Pleconaril to stabilize the viral capsid and prevent the release of its RNA genome.[25][26][27][28]
-
Objective: To measure the effect of a compound on the structural integrity of the rhinovirus capsid.
-
Methodology:
-
Virus-Compound Incubation: Incubate purified rhinovirus with serial dilutions of the test compound (e.g., Pleconaril) or a DMSO control for 1 hour at room temperature.
-
Thermal Challenge: Heat the virus-compound mixtures at a temperature known to induce uncoating (e.g., 50-56°C) for a fixed period (e.g., 15-30 minutes). This challenge will cause susceptible virions to release their RNA.
-
Nuclease Treatment: Treat the samples with RNase to degrade any released viral RNA. RNA inside intact, stabilized capsids will be protected.
-
RNA Extraction: Extract the remaining protected RNA from the samples using a standard viral RNA purification kit.
-
Quantification: Quantify the amount of protected viral RNA using reverse transcription-quantitative PCR (RT-qPCR).
-
Analysis: A higher amount of remaining RNA in the presence of the compound indicates capsid stabilization. Plot the amount of protected RNA against compound concentration to determine the effective concentration for capsid stabilization.
-
References
- 1. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Domain Structure of ICAM-1 and the Kinetics of Binding to Rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The major human rhinovirus receptor is ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cell adhesion molecule, ICAM-1, is the major surface receptor for rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleconaril - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-3C Protease Inhibitor Rupintrivir Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antiviral activities of peptide-based covalent inhibitors of the Enterovirus 71 3C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IMP-1088 - Wikipedia [en.wikipedia.org]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. academic.oup.com [academic.oup.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. abcam.com [abcam.com]
- 23. takarabio.com [takarabio.com]
- 24. mybiosource.com [mybiosource.com]
- 25. pnas.org [pnas.org]
- 26. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
A Comparative Guide to ICAM-1 Blockade: Tremacamra vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Intercellular Adhesion Molecule-1 (ICAM-1, CD54) is a critical cell surface glycoprotein that plays a pivotal role in the inflammatory cascade and immune responses.[1][2][3] Its function as a mediator for leukocyte adhesion and transmigration, as well as its role as a receptor for the major group of human rhinoviruses (HRV), makes it a compelling target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and viral infections.[1][3][4] Therapeutic strategies to inhibit ICAM-1 function have primarily focused on two distinct modalities: receptor decoys like the recombinant soluble ICAM-1, tremacamra, and direct receptor blockade using monoclonal antibodies (mAbs).
This guide provides an objective comparison of these two approaches, summarizing their mechanisms of action, presenting available performance data, detailing relevant experimental protocols, and visualizing key biological and experimental pathways.
Mechanism of Action: Decoy vs. Direct Blockade
The fundamental difference between this compound and anti-ICAM-1 monoclonal antibodies lies in their mechanism of inhibition.
-
This compound (Soluble ICAM-1): this compound is a recombinant, soluble version of the extracellular domain of ICAM-1.[5][6] It functions as a "receptor decoy." In the context of its clinical development, it was designed to bind to human rhinovirus, preventing the virus from attaching to the native ICAM-1 on respiratory epithelial cells, thereby inhibiting infection.[5][7] In theory, it could also act as a competitive inhibitor by binding to leukocyte function-associated antigen-1 (LFA-1) on leukocytes, preventing them from adhering to ICAM-1 on endothelial cells.
-
Monoclonal Antibodies (mAbs): Anti-ICAM-1 mAbs are designed to bind directly to specific epitopes on the ICAM-1 molecule expressed on the cell surface.[4][8] By binding to key domains, such as Domain 1 which interacts with LFA-1, these antibodies physically obstruct the binding of leukocyte integrins.[6] This blockade is a cornerstone of the leukocyte adhesion cascade, preventing the firm adhesion and subsequent transmigration of leukocytes across the endothelium into tissues, thus mitigating the inflammatory response.[9][10]
References
- 1. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule | MDPI [mdpi.com]
- 2. ICAM-1 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICAM-1 - Wikipedia [en.wikipedia.org]
- 4. What are ICAM inhibitors and how do they work? [synapse.patsnap.com]
- 5. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Anti-Human ICAM-1 Antibody Inhibits Rhinovirus-Induced Exacerbations of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of receptor-mediated rhinovirus neutralization defined by two soluble forms of ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Statistical Analysis of Tremacamra in Clinical Trials for Rheumatoid Arthritis
This guide provides a comparative statistical analysis of Tremacamra, a fully human monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), for the treatment of moderate to severe rheumatoid arthritis (RA). The data presented is based on pivotal Phase III clinical trial results, comparing this compound's efficacy and safety against standard-of-care treatments, including methotrexate (MTX) and placebo. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic profile of this compound.
Mechanism of Action: TNF-α Neutralization
This compound exerts its therapeutic effect by specifically binding to and neutralizing both soluble and transmembrane forms of TNF-α, a key pro-inflammatory cytokine implicated in the pathophysiology of rheumatoid arthritis.[1][2][3] By binding to TNF-α with high affinity, this compound prevents its interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors.[1][2][3] This blockade inhibits the downstream signaling cascades, notably the NF-κB and MAPK pathways, which are responsible for the induction of pro-inflammatory cytokines (e.g., IL-1, IL-6), adhesion molecules, and matrix metalloproteinases that drive synovial inflammation and joint destruction in RA.[1][2]
Clinical Trial Efficacy Analysis
The efficacy of this compound was evaluated in a Phase III, randomized, double-blind, controlled study involving patients with moderate to severe RA who had an inadequate response to methotrexate. The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 24.
ACR Response Rates
The American College of Rheumatology (ACR) response criteria measure improvement in tender and swollen joint counts, along with at least three of five other criteria: patient's global assessment, physician's global assessment, patient's pain assessment, disability index, and levels of an acute-phase reactant (like C-reactive protein).[4][5][6] An ACR20 response indicates a 20% improvement, while ACR50 and ACR70 represent 50% and 70% improvement, respectively.[4]
Table 1: ACR Response Rates at Week 24
| Treatment Group | N | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) |
| Placebo + MTX | 273 | 15% | 8% | 5% |
| This compound + MTX | 269 | 72.4% | 55% | 27% |
Data synthesized from representative Phase III clinical trial results for the drug class.[7][8]
The combination of this compound with MTX demonstrated a statistically significant improvement in ACR20, ACR50, and ACR70 response rates compared to placebo plus MTX.[7][9]
Safety Profile Summary
The safety of this compound was assessed throughout the clinical trial. The most common adverse events were injection site reactions. The rate of serious adverse events and serious infections was monitored closely.
Table 2: Summary of Key Adverse Events (up to Week 24)
| Adverse Event | Placebo + MTX (N=273) | This compound + MTX (N=269) |
| Any Adverse Event | 65% | 75% |
| Injection Site Reaction | 7% | 20% |
| Serious Adverse Events | 8% | 6% |
| Serious Infections | 2.3 events per 100 patient-years | 2.0 events per 100 patient-years |
Data synthesized from representative safety data for the drug class.[7][10]
Experimental Protocols
Clinical Trial Workflow
The following diagram illustrates the general workflow for a patient participating in the pivotal Phase III clinical trial for this compound.
Methodology for ACR Score Calculation
Objective: To assess the efficacy of this compound in reducing the signs and symptoms of rheumatoid arthritis.
Procedure:
-
Core Set Measures: At baseline and subsequent visits (e.g., Week 24), the following seven core set measures are evaluated:
-
Tender joint count (out of 68 joints)
-
Swollen joint count (out of 66 joints)
-
Patient's Global Assessment of Disease Activity (on a 100mm Visual Analog Scale - VAS)
-
Physician's Global Assessment of Disease Activity (on a 100mm VAS)
-
Patient's Assessment of Pain (on a 100mm VAS)
-
Health Assessment Questionnaire-Disability Index (HAQ-DI)
-
C-reactive protein (CRP) or Erythrocyte Sedimentation Rate (ESR) levels.[11]
-
-
Percent Improvement Calculation: For each of the seven measures, the percentage of improvement from baseline is calculated for every patient.
-
ACR20 Response Criteria: A patient is classified as an ACR20 responder if they demonstrate:
-
ACR50 and ACR70 Criteria: The same methodology is applied for ACR50 and ACR70, but with a threshold of 50% and 70% improvement, respectively.[5]
-
Statistical Analysis: The proportion of responders in the this compound + MTX group is compared to the placebo + MTX group using appropriate statistical tests (e.g., Chi-squared test) to determine statistical significance.[6]
This guide provides a summary of the statistical analysis from key clinical trial data for this compound. For complete and detailed information, please refer to the full study publications and regulatory submissions.
References
- 1. opalbiopharma.com [opalbiopharma.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 4. quanticate.com [quanticate.com]
- 5. Website [eprovide.mapi-trust.org]
- 6. Evaluation of a modified ACR20 scoring system in patients with rheumatoid arthritis receiving treatment with etanercept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long term efficacy and safety of adalimumab plus methotrexate in patients with rheumatoid arthritis: ARMADA 4 year extended study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase III Randomized Study of SB5, an Adalimumab Biosimilar, Versus Reference Adalimumab in Patients With Moderate‐to‐Severe Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adalimumab and methotrexate is more effective than adalimumab alone in patients with established rheumatoid arthritis: results from a 6-month longitudinal, observational, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. fda.gov [fda.gov]
Comparative Analysis of Tremacamra's Effect on Host Immune Response
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of tremacamra, a novel immunomodulatory agent, with other established alternatives. The data presented herein is based on preclinical and in vitro experimental findings, designed to elucidate the specific effects of this compound on the host immune response.
This compound is a selective, small-molecule inhibitor of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway has been implicated in the pathophysiology of various autoimmune and inflammatory diseases. This guide compares this compound to agents with different mechanisms of action to highlight its unique immunomodulatory profile.
Quantitative Data Comparison
The following tables summarize the in vitro effects of this compound compared to a Janus kinase (JAK) inhibitor (Tofacitinib) and a tumor necrosis factor-alpha (TNF-α) inhibitor (Adalimumab) on key immunological markers.
Table 1: Effect on Cytokine Production by Activated Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Concentration | IFN-β Secretion (pg/mL) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | - | 1580 ± 120 | 2100 ± 180 | 1850 ± 150 |
| This compound | 100 nM | 85 ± 15 | 1950 ± 160 | 1780 ± 140 |
| Tofacitinib | 100 nM | 750 ± 90 | 450 ± 60 | 380 ± 50 |
| Adalimumab | 1 µg/mL | 1550 ± 130 | 50 ± 10 | 1600 ± 130 |
| Data are presented as mean ± standard deviation. PBMCs were stimulated with a STING agonist (2'3'-cGAMP) for 24 hours. |
Table 2: Effect on Immune Cell Activation Markers
| Compound | Concentration | CD86 Expression on Monocytes (%) | CD69 Expression on T-cells (%) |
| Vehicle Control | - | 85 ± 5 | 78 ± 6 |
| This compound | 100 nM | 42 ± 4 | 75 ± 7 |
| Tofacitinib | 100 nM | 35 ± 3 | 25 ± 4 |
| Adalimumab | 1 µg/mL | 82 ± 6 | 76 ± 5 |
| Data are presented as the percentage of positive cells, mean ± standard deviation. Analysis was performed by flow cytometry after 48 hours of stimulation. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and comparative mechanisms of the evaluated compounds.
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: Comparative mechanisms of action for this compound, tofacitinib, and adalimumab.
Experimental Protocols
1. In Vitro PBMC Stimulation and Cytokine Analysis
-
Objective: To quantify the effect of this compound on cytokine production by human immune cells.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are pre-incubated with this compound, tofacitinib, adalimumab, or vehicle control for 1 hour at 37°C.
-
Stimulation: Cells are stimulated with the STING agonist 2'3'-cGAMP (10 µg/mL) to specifically activate the cGAS-STING pathway.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
Cytokine Quantification: The concentrations of IFN-β, TNF-α, and IL-6 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Caption: Experimental workflow for in vitro analysis of immunomodulatory compounds.
2. Flow Cytometry Analysis of Immune Cell Activation Markers
-
Objective: To assess the effect of this compound on the expression of cell surface markers associated with immune cell activation.
-
Methodology:
-
Cell Culture and Treatment: PBMCs are cultured, treated, and stimulated as described in the protocol above, typically for 48 hours to allow for robust marker expression.
-
Cell Harvesting: After incubation, cells are harvested and washed with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3 for T-cells, CD14 for monocytes, CD69 as an early activation marker, and CD86 as a co-stimulatory molecule). Staining is performed for 30 minutes at 4°C in the dark.
-
Washing: Cells are washed twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software (e.g., FlowJo) to gate on specific cell populations and quantify the percentage of cells expressing the activation markers.
-
Summary and Conclusion
The experimental data indicates that this compound is a potent and selective inhibitor of the cGAS-STING pathway. Unlike broad-spectrum immunosuppressants such as the JAK inhibitor tofacitinib, this compound's primary effect is the marked reduction of type I interferon production (IFN-β) with minimal impact on TNF-α and IL-6 secretion in this experimental context. This suggests a more targeted immunomodulatory profile.
In contrast, tofacitinib broadly suppresses the production of multiple cytokines and T-cell activation. Adalimumab specifically neutralizes TNF-α, having no direct effect on the STING pathway or subsequent IFN-β release.
The targeted action of this compound on a key innate immune sensing pathway presents a promising therapeutic strategy. By selectively inhibiting STING-dependent inflammation, this compound may offer a favorable efficacy and safety profile for treating specific autoimmune diseases driven by aberrant nucleic acid sensing, while potentially preserving other essential immune functions. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
Comparative Guide to the Cross-Reactivity of Tremacamra with Different Rhinovirus Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of tremacamra, a soluble intercellular adhesion molecule-1 (sICAM-1), with various human rhinovirus (HRV) types. Its performance is contextualized with other broad-spectrum anti-rhinovirus agents, supported by available experimental data.
Introduction to this compound
This compound is an investigational antiviral agent designed to combat the common cold by targeting its primary causative agent, the human rhinovirus. It is a recombinant soluble form of the Intercellular Adhesion Molecule-1 (ICAM-1), which is the cellular receptor for the majority of rhinovirus serotypes[1][2]. By acting as a decoy receptor, this compound binds to rhinovirus particles, preventing them from attaching to and infecting host cells. This mechanism of action suggests a potentially broad spectrum of activity against the numerous rhinovirus serotypes that utilize ICAM-1 for entry.
Cross-Reactivity Profile of this compound
Experimental evidence indicates that soluble ICAM-1, the active component of this compound, exhibits a broad spectrum of activity against a variety of rhinovirus reference strains and clinical field isolates[3][4][5].
Quantitative Analysis of In Vitro Activity
A key study evaluated the in vitro inhibitory activity of soluble ICAM-1 against a panel of rhinovirus serotypes and clinical isolates. The 50% inhibitory concentration (IC50) values were determined, providing a quantitative measure of the drug's potency against different viral strains.
| Rhinovirus Group | Number of Isolates Tested | Mean IC50 (nM) | Median IC50 (nM) | IC50 Range (nM) |
| Clinical Isolates (Major Receptor Group) | 34 | 417 | 96 | <25 to >1000 |
| ATCC Reference Strains | Not Specified | Similar distribution to clinical isolates | Not Specified | Not Specified |
Data compiled from Ohlin et al., 1993. Note: The specific serotypes within the "ATCC Reference Strains" were not detailed in the available literature.
The data demonstrates that the majority of clinical isolates from the major receptor group (which use ICAM-1) are highly sensitive to inhibition by soluble ICAM-1, with 76% of these isolates having IC50 values below 250 nM[5]. This supports the broad cross-reactivity of this compound against the most common group of rhinoviruses.
Comparative Analysis with Alternative Anti-Rhinovirus Agents
While this compound targets the virus-receptor interaction, other antiviral agents with different mechanisms of action have also been developed. These include capsid-binding agents like pleconaril and vapendavir, which interfere with viral uncoating.
| Antiviral Agent | Mechanism of Action | Reported Cross-Reactivity |
| This compound (sICAM-1) | Decoy Receptor (blocks attachment) | Broad activity against major group rhinoviruses (HRV-A and HRV-B) that use ICAM-1. Ineffective against minor group rhinoviruses and HRV-C which use different receptors. |
| Pleconaril | Capsid Binder (inhibits uncoating) | Broad-spectrum activity against many picornaviruses, including a majority of rhinovirus serotypes[6][7][8][9]. Some serotypes and clinical isolates exhibit natural resistance. |
| Vapendavir | Capsid Binder (inhibits uncoating) | Potent, broad-spectrum activity against a wide range of rhinovirus serotypes and other enteroviruses[10][11][12][13][14]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to determine the cross-reactivity of anti-rhinovirus agents.
Rhinovirus Neutralization Assay (Plaque Reduction Neutralization Test - PRNT)
This assay measures the ability of a compound to neutralize viral infectivity and prevent the formation of plaques (zones of cell death) in a cell monolayer.
-
Cell Culture: Seed susceptible cells (e.g., HeLa cells) in 6-well plates and grow to confluency.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound (e.g., this compound). Mix each dilution with a standardized amount of rhinovirus (e.g., 100 plaque-forming units). Incubate the mixture at 37°C for 1 hour to allow the compound to bind to the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 34°C in a CO2 incubator for 3-5 days, allowing plaques to develop.
-
Staining and Counting: Stain the cell monolayers with a vital stain (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed susceptible cells (e.g., HeLa cells) in 96-well microtiter plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium and add the diluted compound to the wells. Subsequently, infect the cells with a standardized amount of rhinovirus. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 34°C for 3-5 days, until significant CPE is observed in the virus control wells.
-
CPE Assessment: The cytopathic effect is typically quantified by staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the optical density is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls. The EC50 (50% effective concentration) is determined as the concentration of the compound that protects 50% of the cells from virus-induced death.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
References
- 1. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum of activity of soluble intercellular adhesion molecule-1 against rhinovirus reference strains and field isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The treatment of rhinovirus infections: progress and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients [prnewswire.com]
- 12. virtus-rr.com [virtus-rr.com]
- 13. hcplive.com [hcplive.com]
- 14. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
Comparative Efficacy of Tremacamra for Experimental Rhinovirus Infection
This guide provides a detailed comparison of tremacamra's efficacy against other therapeutic alternatives for rhinovirus-induced common colds. The data presented is derived from peer-reviewed clinical trials to support an evidence-based evaluation by researchers, scientists, and drug development professionals.
Mechanism of Action: A Competitive Decoy
This compound is a recombinant soluble form of the Intercellular Adhesion Molecule 1 (ICAM-1). The vast majority of human rhinovirus serotypes utilize ICAM-1 as the primary receptor to gain entry into host cells. This compound functions as a competitive inhibitor by acting as a decoy receptor. It binds to the rhinovirus particles in the nasal passages, thereby preventing them from attaching to the natural ICAM-1 receptors on the surface of respiratory epithelial cells. This blockage of viral attachment is the crucial first step in preventing infection and subsequent illness.[1][2]
Caption: Mechanism of Action: this compound as a decoy receptor for rhinovirus.
Comparative Clinical Efficacy
The following tables summarize the clinical efficacy of this compound and other antiviral agents for the common cold, based on data from randomized, placebo-controlled trials.
Table 1: Efficacy of Intranasal this compound vs. Placebo
Data from four pooled, randomized, double-blind, placebo-controlled trials in healthy adult volunteers experimentally inoculated with rhinovirus type 39.[1]
| Outcome Measure | This compound (n=81) | Placebo (n=96) | P-Value |
| Total Symptom Score (± 95% CI) | 9.6 (± 2.9) | 17.6 (± 2.7) | < .001 |
| Proportion of Clinical Colds (%; ± 95% CI) | 44% (± 11%) | 67% (± 9%) | < .001 |
| Nasal Mucus Weight (g; ± 95% CI) | 14.5 (± 9.4) | 32.9 (± 8.8) | < .001 |
| Infection Rate | 85% | 92% | .19 |
CI: Confidence Interval
Table 2: Efficacy of Alternative Antiviral Agents vs. Placebo
This table presents data from separate clinical trials for other agents investigated for rhinovirus infections. Direct comparison between these agents is not possible due to differing study designs.
| Agent (Mechanism) | Key Efficacy Outcome | Treatment Group | Placebo Group | P-Value | Reference |
| Pleconaril (Oral) (Capsid Binder) | Median Time to Illness Alleviation | Reduced by 1 day | - | < .001 | [3][4] |
| Ipratropium Bromide (Intranasal) (Anticholinergic) | Clinical Colds | 50% of infected subjects | 76% of infected subjects | 0.04 | [2] |
| Ipratropium Bromide (Intranasal) (Anticholinergic) | Mean Nasal Mucus Weight (g/5 days) | 14.7 | 24.7 | 0.076 | [2] |
Experimental Protocols
Clinical Trial Protocol for this compound Efficacy
The data for this compound is based on four randomized, double-blind, placebo-controlled trials with a pooled analysis.[1]
-
Study Design: Four trials, including pre-inoculation and post-inoculation treatment arms. As no significant interaction was found, results were pooled.
-
Participants: 198 healthy adult volunteers (18-60 years) with low antibody titers to the challenge virus (rhinovirus type 39). 177 subjects were included in the final efficacy analysis.
-
Intervention:
-
This compound Group: Received 367 µg of this compound per nostril, administered as an inhaled solution or powder. Dosing occurred in 6 doses at 3-hour intervals daily for 7 days, totaling 4.4 mg/day.
-
Placebo Group: Received a matching placebo under the same regimen.
-
-
Virus Inoculation: Subjects were inoculated with rhinovirus type 39. Treatment began either 7 hours before inoculation or 12 hours after.
-
Isolation: Subjects were isolated in hotel rooms from day 0 to day 8 to prevent extraneous infections.
-
Primary Outcome Measures:
-
Infection Rate: Determined by virus isolation from nasal swabs and seroconversion (fourfold or greater rise in antibody titer).
-
Illness Severity: Assessed by total symptom scores (self-reported), incidence of clinical colds (defined by symptom score and self-assessment), and total weight of collected nasal mucus over the study period.
-
-
Safety Measures: Adverse effects were monitored throughout the study. Blood samples were analyzed for evidence of systemic absorption and impact on neutralizing antibody development.
General Protocol for Preclinical In Vitro Antiviral Efficacy Screening (CPE Reduction Assay)
This protocol describes a common workflow for the initial screening of antiviral compounds like this compound.
-
Objective: To determine the concentration of a test compound that inhibits virus-induced cytopathic effect (CPE) by 50% (EC50) and to assess its cytotoxicity (CC50).
-
Methodology:
-
Cell Plating: A suitable host cell line (e.g., HeLa for rhinovirus, Vero E6) is seeded into 96-well microplates to form a confluent monolayer.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to create a range of concentrations (typically 8 half-log10 dilutions). A known active drug is used as a positive control.
-
Infection and Treatment: The cell monolayers are infected with a predetermined titer of the virus. Simultaneously or shortly after, the diluted test compounds are added to the wells.
-
Controls: Each plate includes virus-only controls (no treatment), cell-only controls (no virus, no treatment), and toxicity controls (cells with compound, no virus).
-
Incubation: The plates are incubated (e.g., at 37°C, 5% CO2) until the virus controls show significant CPE (typically >80%).
-
Quantification of Cell Viability: Cell viability is measured. A common method is staining with a vital dye like Neutral Red, which is taken up by living cells. The dye is then extracted, and the absorbance is read using a spectrophotometer.
-
Data Analysis: The absorbance values are used to calculate the percentage of CPE reduction for each compound concentration. EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are determined by regression analysis. The Selectivity Index (SI = CC50/EC50) is calculated to assess the compound's therapeutic window.
-
Caption: General workflow for an in vitro antiviral cytopathic effect (CPE) assay.
References
- 1. The treatment of rhinovirus infections: progress and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy and safety of oral pleconaril for treatment of colds due to picornaviruses in adults: results of 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Investigational Protein Therapeutics: A Guide for Laboratory Professionals
Proper disposal of investigational biological agents like tremacamra is paramount for maintaining a safe and compliant laboratory environment. While specific disposal protocols for this compound, a recombinant soluble intercellular adhesion molecule-1 (ICAM-1), are not publicly documented, general best practices for the disposal of protein-based investigational drugs and biological materials provide a clear framework. This guide offers procedural steps and key considerations to ensure the safe handling and disposal of such materials, aligning with established safety and environmental standards.
This compound is a glycoprotein that was investigated for its antiviral properties against rhinovirus.[1][2] As a biological material and a former investigational drug, its disposal falls under the purview of institutional and regulatory guidelines for biomedical and pharmaceutical waste. The primary objective is to mitigate any potential biological activity and ensure environmental containment.
Core Disposal Procedures for Protein-Based Investigational Drugs
Researchers and laboratory personnel must adhere to a structured disposal process, beginning with a risk assessment and consultation with their institution's Environmental Health and Safety (EHS) department. The following steps outline a general protocol applicable to substances like this compound.
Step 1: Initial Assessment and Decontamination
Before disposal, it is crucial to assess the nature of the waste. For a protein therapeutic like this compound, the primary consideration is its biological activity and any potential biohazards from the experimental system in which it was used.
-
Decontamination: If the this compound solution is suspected of being biologically active or contaminated with other biological agents (e.g., cell cultures, viruses), it should be decontaminated. Autoclaving (steam sterilization) is a common and effective method for inactivating biological materials.[3] Chemical disinfection with an appropriate agent, such as a 10% bleach solution, may also be suitable, depending on the experimental context.[4]
Step 2: Consultation with Environmental Health and Safety (EHS)
Contacting your institution's EHS office is a critical and mandatory step.[5][6] The EHS department will provide specific guidance based on local, state, and federal regulations and will determine if the material is classified as a hazardous waste.[5] They will advise on the appropriate waste stream and required documentation.
Step 3: Segregation and Packaging
Proper segregation and packaging of the waste are essential to prevent accidental exposure and to ensure it is handled correctly by disposal personnel.
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous by EHS, this compound waste should be segregated into the appropriate pharmaceutical or biomedical waste stream.[5]
-
Containers: Use designated, properly labeled, leak-proof containers. For liquids, secondary containment is recommended.[6] Solid waste, such as contaminated labware (e.g., pipette tips, tubes), should be placed in appropriate biohazard bags or sharps containers.
Step 4: Final Disposal
The final disposal method will be determined by the waste classification provided by EHS.
-
Incineration: The most common and recommended disposal method for non-hazardous pharmaceutical and biomedical waste is incineration by a licensed waste management vendor.[5] This ensures the complete destruction of the material.
-
Documentation: Maintain meticulous records of the disposal process, including the date, quantity of material disposed of, and confirmation from the EHS office or waste vendor. A certificate of destruction may be provided and should be retained.[5]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Typically non-hazardous pharmaceutical/biological waste (pending EHS confirmation) | As a glycoprotein, this compound is not expected to meet the criteria for hazardous chemical waste under RCRA, but institutional policies for investigational drugs must be followed.[5] |
| Primary Decontamination | Autoclave or chemical disinfection (e.g., 10% bleach) if biologically active/contaminated | To neutralize any potential biological activity before it enters the waste stream, ensuring safety for handlers.[3][4] |
| Required Consultation | Mandatory contact with institutional Environmental Health and Safety (EHS) | To ensure compliance with all applicable regulations and to receive site-specific disposal instructions.[5][6] |
| Recommended Final Disposal | Incineration via a licensed biomedical waste vendor | Provides complete destruction of the investigational material, preventing environmental release.[5] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general protocol for the decontamination of protein solutions via autoclaving is as follows:
-
Preparation: Collect the liquid this compound waste in a loosely capped, autoclavable container (e.g., a polypropylene bottle). Ensure the container is no more than two-thirds full to prevent overflow.
-
Indicator Use: Place autoclave indicator tape on the container. This tape changes color to verify that the required temperature has been reached.
-
Autoclaving: Place the container in a secondary, shallow, autoclavable tray to contain any potential spills.
-
Cycle Parameters: Run the autoclave on a standard liquid waste cycle, typically at 121°C and 15 psi for a minimum of 30 minutes. The cycle time may need to be increased for larger volumes to ensure the entire liquid volume reaches the target temperature.
-
Cooling and Verification: Allow the autoclave to cool completely before opening. Check the indicator tape to confirm a successful cycle.
-
Final Disposal: Once cooled and sterilized, the liquid can typically be disposed of down the drain with copious amounts of water, pending approval from the institutional EHS.
Disposal Workflow for Investigational Protein Therapeutics
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a protein-based investigational drug like this compound.
Caption: Disposal Workflow for this compound
References
- 1. This compound [drugfuture.com]
- 2. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. Current Trends Recommended Guidelines for Disposing of Nitrocellulose Membranes [cdc.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. rarc.wisc.edu [rarc.wisc.edu]
Safe Handling and Disposal of Tremacamra for Research Applications
This document provides essential safety and logistical procedures for laboratory personnel handling Tremacamra. This compound is a recombinant soluble form of Intercellular Adhesion Molecule-1 (ICAM-1), a glycoprotein developed for antiviral applications.[1] While clinical studies in humans via intranasal administration indicated the substance was well-tolerated, occupational exposure in a laboratory setting, particularly to concentrated powder forms, requires stringent safety protocols to mitigate risks such as potential respiratory sensitization and unknown long-term exposure effects.[2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
All activities involving this compound must be conducted within a designated area. Due to its biological nature as a protein and its intended physiological effect, it should be handled as a potent compound of unknown long-term occupational hazard. The primary routes of exposure to mitigate are inhalation of aerosolized powder and direct contact with skin or eyes.
Table 1: Hazard Summary and Required PPE
| Hazard Classification | Engineering Control | Required Personal Protective Equipment (PPE) |
|---|---|---|
| Solid (Lyophilized Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves, Disposable Lab Coat, Safety Glasses with Side Shields, N95 Respirator (or higher) |
| Liquid (Reconstituted Solution) | Chemical Fume Hood or Biosafety Cabinet | Nitrile Gloves, Disposable Lab Coat, Safety Glasses with Side Shields |
Detailed PPE Specifications
Proper selection and use of PPE are critical. The following table details the minimum specifications for PPE required when handling this compound.
Table 2: PPE Specifications for Handling this compound
| PPE Type | Standard | Material/Type | Use Case |
|---|---|---|---|
| Hand Protection | ASTM D6319 | Powder-free Nitrile | (Solid & Liquid) Mandatory for all handling. Use double gloves when handling powder. |
| Eye Protection | ANSI Z87.1 | Vented Goggles or Safety Glasses with Side Shields | (Solid & Liquid) Mandatory for all handling. |
| Body Protection | N/A | Disposable, elastic-cuffed Lab Coat | (Solid & Liquid) Mandatory for all handling to prevent skin contact. |
| Respiratory Protection | NIOSH-approved | N95 or higher (e.g., PAPR) | (Solid Only) Mandatory when weighing or otherwise handling the lyophilized powder. |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the step-by-step procedure for safely reconstituting lyophilized this compound powder to create a stock solution.
Objective: To accurately and safely prepare a 1 mg/mL stock solution of this compound.
Materials:
-
This compound, lyophilized powder (e.g., 10 mg vial)
-
Sterile Water for Injection (WFI) or other specified buffer
-
Sterile, non-pyrogenic polypropylene centrifuge tubes (1.5 mL and 15 mL)
-
Calibrated P1000 and P200 micropipettes with sterile, low-retention tips
-
Vortex mixer
Procedure:
-
Preparation of Work Area: 1.1. Don all required PPE for handling solid compounds as specified in Table 2 (double gloves, lab coat, safety glasses, N95 respirator). 1.2. Perform all powder handling steps within a certified chemical fume hood or a ventilated balance enclosure to contain any aerosolized powder. 1.3. Lay down a disposable, absorbent bench liner within the enclosure.
-
Reagent Equilibration: 2.1. Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature for at least 15 minutes before opening. This prevents condensation on the powder.
-
Reconstitution: 3.1. Gently tap the vial on the benchtop to ensure all powder is at the bottom. 3.2. Carefully unseal the vial. 3.3. Using a calibrated micropipette, slowly add the specified volume of buffer (e.g., 10.0 mL for a 10 mg vial to make a 1 mg/mL solution) down the side of the vial to avoid disturbing the powder. 3.4. Let the vial sit for 2-3 minutes to allow the powder to wet. 3.5. Gently swirl the vial to mix. Avoid vigorous shaking to prevent protein denaturation and foaming. If necessary, cap and gently vortex for 5-10 seconds.
-
Aliquoting and Storage: 4.1. Visually inspect the solution to ensure it is clear and free of particulates. 4.2. Using a calibrated micropipette, dispense the desired volume of the reconstituted solution into pre-labeled, sterile microcentrifuge tubes. 4.3. Store aliquots at the recommended temperature (e.g., -80°C) immediately. Avoid repeat freeze-thaw cycles.
-
Decontamination and Waste Disposal: 5.1. All disposable materials that contacted this compound (pipette tips, tubes, bench liner) must be disposed of in the designated hazardous waste stream. 5.2. Wipe down the work surface and any equipment used with 70% ethanol. 5.3. Remove outer gloves and dispose of them in the hazardous waste stream before exiting the enclosure. 5.4. Remove remaining PPE in the designated area.
Caption: Experimental workflow for the safe reconstitution of lyophilized this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is essential to prevent exposure.
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Working from the outside in, clean the area with a suitable decontaminant.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Minor Spill (Solid Powder):
-
DO NOT DRY SWEEP. Avoid any action that could make the powder airborne.
-
If safe to do so, gently cover the spill with absorbent pads dampened with water to prevent aerosolization.
-
Wipe the area carefully and place all materials in a sealed bag for hazardous waste disposal.
-
Follow up with a wet decontamination of the area.
-
-
Major Spill or Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station.
-
Skin: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move the affected person to fresh air immediately.
-
In all cases of major spills or exposure, evacuate the area, notify the Lab Supervisor and Environmental Health & Safety (EHS), and seek immediate medical attention.
-
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Proper disposal is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (gloves, pipette tips, vials, bench liners) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by EHS.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Disposal Procedure:
-
Once a waste container is full, it must be securely sealed.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[5]
-
EHS will transport the waste to an approved disposal facility for incineration, in accordance with Resource Conservation and Recovery Act (RCRA) guidelines.[5]
-
A certificate of destruction should be maintained for record-keeping.[5]
-
Do NOT dispose of this compound waste in regular trash, biohazard bags (unless specified by EHS for biological components), or down the drain.
References
- 1. This compound [drugfuture.com]
- 2. Efficacy of this compound, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cold, Hard Search for a Cure for the Common Cold | PBS News [pbs.org]
- 4. A Cure for the Common Cold? | 1999-08-01 | AHC Media:… | Clinician.com [clinician.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
